4-O-Desmethyldoxorubicinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJZRSYGQUKG-FVINQWEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747564 | |
| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-19-7 | |
| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Molecular and Cellular Mechanisms of Action for 4 O Desmethyldoxorubicinone
Intercalation with Deoxyribonucleic Acid (DNA) and Topoisomerase Modulation
The primary mechanisms of action for many anthracycline compounds, including analogues of doxorubicin (B1662922), involve direct interaction with DNA and the inhibition of enzymes crucial for DNA replication and repair. 4-O-Desmethyldoxorubicinone, as a derivative of doxorubicin's aglycone, is understood to operate through similar pathways. The planar tetracyclic ring structure is a key feature that facilitates its insertion between DNA base pairs.
The binding of anthracycline analogues to DNA is a critical determinant of their biological activity. This interaction is primarily through intercalation, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. The affinity and specificity of this binding can be quantified through various biophysical techniques.
While specific quantitative binding data for this compound is not extensively available in the literature, data from its parent compound, doxorubicin, and other analogues provide valuable insights. For instance, the binding constant (Kb) for doxorubicin's interaction with DNA is in the range of 104 to 106 M-1, indicating a strong binding affinity. nih.gov The binding is also known to exhibit some sequence preference, with a higher affinity for GC-rich regions of DNA.
The structural modifications in this compound, specifically the absence of the methoxy (B1213986) group at the 4-position, may influence its binding affinity. Structure-activity relationship studies on doxorubicin analogues have shown that modifications to the anthracycline ring can alter the stability of the DNA-drug complex. nih.gov
Table 1: Comparative DNA Binding Affinity of Doxorubicin Analogues
| Compound | Binding Constant (Kb) (M-1) | Binding Free Energy (kcal/mol) |
|---|---|---|
| Doxorubicin (DOX) | 2.5 (± 0.5) x 104 | -4.99 |
| N-(trifluoroacetyl) doxorubicin (FDOX) | 3.4 (± 0.7) x 104 | -4.92 |
Data presented is for comparative purposes, based on available literature for doxorubicin and its analogue. nih.gov Specific data for this compound is not available.
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. embopress.org Anthracyclines like doxorubicin are known to be topoisomerase II poisons. They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. embopress.org This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death. nih.gov
The aglycone portion of doxorubicin is crucial for its interaction with topoisomerase II. Therefore, this compound is expected to retain this inhibitory activity. The interaction with topoisomerase II is often linked to the DNA intercalation, as the presence of the drug in the DNA helix can interfere with the enzyme's function. Structural modifications on the anthracycline core, such as at the 4-position, have been shown to influence the ability of these compounds to act as topoisomerase II poisons. nih.gov The removal of the methoxy group could potentially alter the electronic properties of the ring system, thereby affecting its interaction with the topoisomerase II-DNA complex.
The intercalation of anthracycline derivatives into the DNA double helix induces significant conformational changes in the DNA structure. These alterations can interfere with the binding of DNA polymerases and transcription factors, thus inhibiting DNA replication and gene expression. nih.gov
Upon intercalation of doxorubicin, a major alteration observed is a partial transition from the B-form to the A-form of DNA. nih.gov This change in DNA conformation is a key aspect of its biological activity. It is plausible that this compound would also induce such structural changes due to its planar ring system. The extent and nature of these conformational changes would be dependent on the specific interactions between the molecule and the DNA base pairs, which could be influenced by the 4-O-desmethyl modification.
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
A significant aspect of the cellular activity of anthracyclines is their ability to generate reactive oxygen species (ROS), leading to oxidative stress. This is primarily attributed to the quinone moiety in the tetracyclic ring structure. nih.govresearchgate.net
The quinone group of this compound can undergo redox cycling, a process that generates superoxide (B77818) radicals. This can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Redox Cycling: Cellular reductases, such as NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of the quinone moiety to a semiquinone radical. researchgate.net This unstable radical can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O2•−). researchgate.net This futile cycle can lead to a continuous production of superoxide as long as the substrate and reducing equivalents are available. nih.govresearchgate.net
Non-Enzymatic Redox Cycling: In the presence of transition metals like iron, non-enzymatic redox cycling can also occur. The anthracycline can form a complex with iron, which then facilitates the transfer of electrons to oxygen, generating ROS. researchgate.net
The aglycone metabolites of doxorubicin have been shown to stimulate the pentose (B10789219) phosphate (B84403) pathway, which is involved in managing oxidative stress, and to inhibit antioxidant enzymes. scielo.br This suggests that this compound could contribute to a state of oxidative stress by both generating ROS and impairing the cell's antioxidant defense mechanisms.
The primary reactive oxygen species produced through the redox cycling of the quinone moiety is the superoxide anion radical (O2•−). researchgate.net Superoxide is a precursor to other more reactive oxygen species.
Hydrogen Peroxide (H2O2): Superoxide can be converted to hydrogen peroxide either spontaneously or through the action of the enzyme superoxide dismutase (SOD). researchgate.net
Hydroxyl Radical (•OH): In the presence of transition metal ions like iron (Fe2+), hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical. researchgate.net
These reactive oxygen species can cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids. nih.gov The production of these specific ROS is a hallmark of the mechanism of action of quinone-containing compounds like this compound.
Table 2: Reactive Oxygen Species Generated by Anthracycline Redox Cycling
| Primary ROS | Secondary ROS | Formation Pathway |
|---|---|---|
| Superoxide (O2•−) | One-electron reduction of the quinone moiety followed by reaction with O2. researchgate.net | |
| Hydrogen Peroxide (H2O2) | Dismutation of superoxide, catalyzed by superoxide dismutase. researchgate.net |
Consequences of Oxidative Damage on Cellular Macromolecules
The generation of reactive oxygen species (ROS) is a cornerstone of the mechanism of action for anthracyclines like Doxorubicin. nih.gov This oxidative stress instigates widespread damage to essential cellular macromolecules, including lipids, proteins, and DNA. mdpi.com The quinone moiety within the molecule can undergo redox cycling, leading to the formation of superoxide radicals. mdpi.com These radicals can then be converted to other ROS, such as hydrogen peroxide and highly reactive hydroxyl radicals. mdpi.com
This cascade of ROS production leads to lipid peroxidation, a process that damages cellular membranes by degrading polyunsaturated fatty acids. researchgate.netovid.com This can disrupt membrane integrity and function. Proteins are also susceptible to oxidative damage, which can lead to alterations in their structure and function. Furthermore, ROS can directly damage DNA by causing the oxidation of nucleotide bases, such as the formation of 8-hydroxyguanine, and inducing DNA strand breaks. nih.gov This DNA damage is a critical early event in the cytotoxic effects of Doxorubicin. nih.gov
Table 1: Effects of Oxidative Damage on Cellular Components
| Macromolecule | Consequence of Oxidative Damage |
|---|---|
| Lipids | Peroxidation of polyunsaturated fatty acids, leading to compromised membrane integrity. researchgate.net |
| Proteins | Oxidation, resulting in altered protein structure and function. nih.gov |
| DNA | Formation of oxidized bases (e.g., 8-hydroxyguanine) and strand breaks. nih.gov |
Perturbations in Gene Expression Profiles and Transcriptional Regulation
Treatment with Doxorubicin leads to significant alterations in the gene expression profiles of cancer cells. nih.govnih.gov These changes are largely centered around genes involved in the regulation of transcription. nih.gov A systems-biology approach has revealed that a common transcriptional response to Doxorubicin across various cancer types involves the differential expression of numerous genes. nih.gov
Doxorubicin has been shown to affect the machinery of transcription, including RNA polymerase II activity. nih.gov This is consistent with its known ability to intercalate into DNA, which can physically obstruct the process of transcription. The resulting changes in gene expression can impact multiple cellular processes, including cell proliferation, DNA damage response, and apoptosis. nih.govnih.gov For instance, genes involved in cell cycle arrest may be upregulated, while those promoting cell growth are suppressed.
Table 2: Doxorubicin's Impact on Gene Expression and Regulation
| Aspect | Key Findings |
|---|---|
| Differentially Expressed Genes | A significant number of genes related to transcription regulation are altered. nih.gov |
| Affected Cellular Pathways | Regulation of cell proliferation, DNA damage response, and apoptosis. nih.govnih.gov |
| Transcriptional Machinery | Doxorubicin can inhibit the activity of RNA polymerase II. nih.gov |
Cellular Uptake Dynamics and Intracellular Compartmentalization
The entry of Doxorubicin into cells is a multifaceted process that involves both passive diffusion and carrier-mediated transport. nih.gov The non-ionized form of the drug can passively diffuse across the cell membrane. aacrjournals.org However, at physiological pH, Doxorubicin is predominantly in a cationic state, suggesting the involvement of transport proteins. nih.gov
Several solute carrier transporters, including organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs), have been identified as facilitators of Doxorubicin uptake. nih.govnih.gov Conversely, the efflux of the drug from cells is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pumps the drug out of the cell and is a common mechanism of drug resistance. aacrjournals.org
Once inside the cell, Doxorubicin exhibits a distinct pattern of subcellular distribution, with significant accumulation in the nucleus and lysosomes. aacrjournals.org The nucleus is a primary site of action, where the drug intercalates into DNA. nih.gov Studies using Raman microspectroscopy have shown that Doxorubicin initially localizes in the nucleolus within hours of exposure, before distributing throughout the surrounding nuclear areas. tudublin.ie
Lysosomal sequestration also plays a role in the intracellular pharmacokinetics of the drug. aacrjournals.org The acidic environment of lysosomes can trap the protonated form of the drug. The balance between nuclear accumulation and lysosomal sequestration can influence the drug's efficacy and the development of resistance. aacrjournals.orgnih.gov
Table 3: Cellular Uptake and Distribution of Doxorubicin
| Process | Description | Key Molecules/Organelles |
|---|---|---|
| Uptake | A combination of passive diffusion and active transport. | OCTs, OATPs nih.govnih.gov |
| Efflux | Active pumping out of the cell, contributing to resistance. | P-glycoprotein aacrjournals.org |
| Distribution | Accumulation in specific subcellular compartments. | Nucleus, Lysosomes aacrjournals.org |
| Kinetics | Initial localization in the nucleolus, followed by broader nuclear distribution. tudublin.ie | Nucleolus, Nucleus |
Induction of Programmed Cell Death Pathways
Doxorubicin is a potent inducer of apoptosis, utilizing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to trigger programmed cell death. nih.gov
The intrinsic pathway is often initiated by cellular stress, such as the DNA damage caused by Doxorubicin. nih.gov This leads to the activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax. nih.gov Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9. thermofisher.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular components. thermofisher.com
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL, to their corresponding death receptors on the cell surface. researchgate.net Doxorubicin can upregulate the expression of these death receptors. nih.gov Ligand binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. nih.gov Caspase-8 can then directly activate effector caspases like caspase-3 or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization. researchgate.net
Table 4: Key Players in Doxorubicin-Induced Apoptosis
| Pathway | Initiating Event | Key Proteins | Outcome |
|---|---|---|---|
| Intrinsic | DNA damage, cellular stress nih.gov | p53, Bax, Cytochrome c, Apaf-1, Caspase-9, Caspase-3 nih.govthermofisher.com | Apoptosome formation and execution of apoptosis. thermofisher.com |
| Extrinsic | Death receptor ligation researchgate.net | Fas/FasL, FADD, Caspase-8, Caspase-3, Bid/tBid nih.govresearchgate.net | Death-inducing signaling complex (DISC) formation and execution of apoptosis. researchgate.net |
Autophagy Regulation and Crosstalk with Apoptosis
The regulation of autophagy, a cellular process of self-digestion of damaged organelles and proteins, and its interplay with apoptosis (programmed cell death) are critical in determining cell fate. Doxorubicin has been shown to induce autophagy in various cell types. This process can be complex, as autophagy can serve as a pro-survival mechanism in some contexts, while in others it may contribute to cell death. nih.gov
The crosstalk between autophagy and apoptosis is intricate and involves shared regulatory molecules. For instance, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, a key protein in the initiation of the autophagic process. nih.gov The transcription factor GATA4 has been shown to suppress doxorubicin-induced autophagy and subsequent cardiomyocyte death, partly by upregulating Bcl-2. nih.govscilit.com Doxorubicin treatment can lead to the depletion of GATA4, thereby promoting autophagy and cell death. nih.gov
While these mechanisms are well-documented for doxorubicin, specific studies detailing how this compound modulates autophagy and its interaction with apoptotic pathways are not available in the current search results.
Investigation of Alternative Cell Death Modalities (e.g., Ferroptosis, Necroptosis)
In addition to apoptosis and autophagy-related cell death, other forms of programmed cell death, such as ferroptosis and necroptosis, are gaining attention in the context of cancer therapy.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govyoutube.com Doxorubicin has been implicated in inducing ferroptosis, particularly in the context of cardiotoxicity. nih.govnih.govmdpi.com This process is often linked to the generation of reactive oxygen species (ROS) and the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. nih.gov The transcription factor Nrf2 plays a protective role by upregulating antioxidant genes, including GPX4. nih.govmdpi.com
Necroptosis is a form of programmed necrosis that is typically initiated by death receptor signaling and is dependent on the kinase activities of RIPK1 and RIPK3. nih.govmdpi.comyoutube.com Doxorubicin can induce necroptosis through pathways that may involve the upregulation of RIPK3. researchgate.net This form of cell death is characterized by cell swelling and lysis, leading to the release of cellular contents and inflammation. youtube.com
Specific investigations into the ability of this compound to induce or inhibit ferroptosis or necroptosis are not described in the provided search results.
Disruption of Cell Cycle Progression and Checkpoint Activation
Anthracyclines like doxorubicin are known to disrupt cell cycle progression, a key mechanism of their anticancer activity. nih.gov They can intercalate into DNA, leading to the formation of DNA adducts and the inhibition of topoisomerase II, which results in DNA double-strand breaks. nih.gov This DNA damage triggers the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt the cell cycle and allow for DNA repair. khanacademy.orgyoutube.com If the damage is too severe, these checkpoints can signal for the initiation of apoptosis. youtube.com
Studies on daunorubicin (B1662515), a closely related anthracycline, have shown that it can induce cell cycle arrest at different checkpoints depending on the cell line and the duration of exposure. nih.gov This arrest is often associated with the activation of DNA damage response pathways.
There is no specific information in the search results detailing the effects of this compound on cell cycle progression and checkpoint activation.
Identification and Characterization of Specific Protein Targets and Off-Targets
Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and potential side effects. For doxorubicin, topoisomerase II is a well-established primary target. nih.gov However, like many drugs, doxorubicin likely interacts with multiple other proteins, which can contribute to both its therapeutic effects and its toxicities. These are often referred to as "off-targets." nih.govutah.edu
Modern proteomic approaches, such as drug affinity responsive target stability (DARTS), are used to identify protein-small molecule interactions without modifying the drug. utah.edu Molecular docking studies can also predict potential protein targets. researchgate.net
Structure Activity Relationship Sar Studies of 4 O Desmethyldoxorubicinone and Anthracycline Analogues
Quantitative Analysis of the 4-O-Demethylation's Influence on Biological Potency
The removal of the methoxy (B1213986) group at the C-4 position of the D-ring in anthracyclines, a modification that yields 4-O-demethyl analogues, has a profound impact on their biological activity. Quantitative studies have demonstrated that this demethylation can lead to a significant increase in the potency of these compounds. For instance, 4-demethoxy analogues of doxorubicin (B1662922) have been shown to be more potent inducers of topoisomerase II (topo II) mediated DNA cleavage compared to their 4-methoxy counterparts. nih.govaacrjournals.org
This enhanced activity is observed despite a lower DNA binding affinity for some 4-demethoxy derivatives. nih.gov For example, annamycin, a 4-demethoxy analogue, induces substantial levels of topo II-mediated DNA-protein cross-links, whereas doxorubicin's induction is marginal. aacrjournals.org This suggests that the 4-O-demethylation enhances the drug's ability to poison topoisomerase II, a key mechanism for their cytotoxic effects. aacrjournals.org The increased lipophilicity of 4-demethoxy analogues may also contribute to their altered biological profile, potentially leading to improved cellular uptake and distribution. biomedpharmajournal.orgnih.gov
Furthermore, the removal of the 4-methoxy group has been identified as a key factor in increasing the drug's activity against resistant cancer cells. researchgate.net This modification appears to make the compound's growth-inhibitory effects more dependent on the presence of wild-type topoisomerase II. aacrjournals.org
Table 1: Comparative Biological Activity of Doxorubicin and a 4-Demethoxy Analogue
| Compound | Topo II DNA-Protein Cross-links Induction | Relative Potency |
|---|---|---|
| Doxorubicin (4-methoxy) | Marginal (0-4%) | Baseline |
| Annamycin (4-demethoxy) | Substantial (15-37%) | Increased |
Data derived from studies on leukemic CEM cells with wild-type topo II. aacrjournals.org
Systematic Assessment of Substituent Effects on the Sugar Moiety and Anthracycline Ring
The sugar moiety attached at the C-7 position of the anthracycline ring is crucial for biological activity. nih.govuniversiteitleiden.nlresearchgate.net The aglycone alone, without the sugar, exhibits significantly lower cytotoxic activity. nih.gov Systematic modifications of the daunosamine (B1196630) sugar have revealed several key structural determinants for activity.
The 4'-hydroxyl group of the sugar is an important factor for the activity of daunorubicin (B1662515) analogues. nih.gov Conversely, an axial substituent at the 3'-position can interfere with DNA binding. nih.gov Interestingly, the 3'-amino group, while traditionally considered important, can be replaced with a hydroxyl group without a significant loss of activity, indicating it is not essential for topoisomerase II targeting. researchgate.net
Modifications to the anthracycline ring itself also play a significant role. As discussed, removal of the 4-methoxy group on the D ring enhances topoisomerase II inhibition. nih.gov Other modifications, such as the introduction of a bulky methoxy group at the 6-O-position, can reduce DNA binding affinity due to steric hindrance, although the compound may retain antitumor activity comparable to the parent compound. nih.gov
Table 2: Influence of Sugar Moiety Substituents on Daunorubicin Analogue Activity
| Sugar Modification | Impact on Biological Activity | Reference |
|---|---|---|
| Absence of sugar moiety | 70-100 fold lower activity | nih.gov |
| Presence of 4'-OH group | Important for activity | nih.gov |
| Axial-3' substituent | Interferes with DNA binding | nih.gov |
| Replacement of 3'-amino with hydroxyl | Activity maintained | researchgate.net |
Structure-Dependent Modulation of Topoisomerase Inhibition
The inhibition of topoisomerase II is a hallmark of anthracycline activity. ineosopen.org These drugs stabilize the "cleavable complex," a ternary structure composed of the drug, the enzyme, and DNA, which leads to DNA strand breaks and subsequent cell death. researchgate.netnih.gov
The structure of the anthracycline analogue plays a pivotal role in modulating this inhibition. Removal of substituents at the C-4 position of the D-ring, leading to compounds like 4-O-desmethyldoxorubicinone, results in more active inducers of topoisomerase II-mediated cleavage. nih.gov In fact, 4-demethoxy analogues of doxorubicin are more effective at trapping topo II cleavage complexes than their 4-methoxy counterparts. aacrjournals.org
The sugar moiety is also intimately involved in the interaction with the topoisomerase II-DNA complex. researchgate.netresearchgate.net The nature of the substituent at the 3'-position of the sugar can influence the sequence selectivity of DNA cleavage stimulated by the anthracycline. researchgate.net This highlights the importance of the external, non-intercalating domains of the drug in the ternary complex interaction. researchgate.net
Table 3: Impact of Structural Modifications on Topoisomerase II Inhibition
| Structural Modification | Effect on Topoisomerase II Inhibition | Reference |
|---|---|---|
| Removal of 4-methoxy group | Enhanced cleavage induction | nih.govaacrjournals.org |
| Alterations in the chromophore structure | Greatly affects drug action on topo II | nih.gov |
| Nature of 3'-substituent on sugar | Influences sequence selectivity of cleavage | researchgate.net |
Stereochemical Contributions to Cellular and Molecular Activity
The stereochemistry of both the anthracycline ring and the sugar moiety is a critical determinant of biological activity. nih.govineosopen.org The spatial arrangement of functional groups influences how the drug interacts with its molecular targets, DNA and topoisomerase II.
The stereochemistry between the sugar and the chromophore is essential for activity. nih.gov For instance, the 4'-epimer of doxorubicin, epirubicin (B1671505), exhibits a different biological profile, including reduced cardiotoxicity, which is attributed to this stereochemical difference. nih.gov The orientation of the second sugar residue in disaccharide analogues of idarubicin (B193468) is also critical for cytotoxic and antitumor activities. researchgate.net
Furthermore, the stereochemistry at the 3-amine carbon of the sugar moiety, in conjunction with N-substitution, is crucial for cytotoxicity and can improve cellular uptake. acs.org These findings underscore the importance of precise three-dimensional structure in the design of new anthracycline analogues with improved therapeutic properties. biomedpharmajournal.org
Preclinical Efficacy of this compound: A Review of Available Data
Initial investigations into the preclinical efficacy of the chemical compound this compound reveal a significant lack of published scientific literature and data. This compound, identified by the CAS number 65446-19-7, is recognized primarily as an impurity or a metabolite of the widely used chemotherapy agent doxorubicin.
Despite a comprehensive search of scientific databases and research articles, no specific studies detailing the in vitro or in vivo anti-cancer efficacy of this compound were found. The existing body of research focuses heavily on the parent compound, doxorubicin, and its other more prominent metabolites, such as doxorubicinol (B1670906) and doxorubicinone (B1666622).
One available study investigated the cytotoxic effects of doxorubicin's main metabolites on cardiac cells, a topic relevant to the cardiotoxicity of doxorubicin treatment. However, this research does not provide data on the anti-cancer properties of these metabolites. Notably, some literature suggests that doxorubicinone, a related compound, is a non-cytotoxic metabolite, which may indicate a lack of significant anti-cancer activity.
Due to the absence of specific preclinical data on the cell growth inhibition, cytotoxicity, and differential sensitivity of this compound in cancer cell lines, three-dimensional cultures, or animal models, it is not possible to provide a detailed analysis as outlined in the requested article structure. Further research would be required to determine if this compound possesses any independent anti-tumor efficacy.
Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided in the request.
The search for preclinical data regarding this particular compound yielded no specific results for the following required sections:
Preclinical Efficacy Investigations in Defined in Vitro and in Vivo Models
Mechanistic Studies of Combinatorial Therapeutic Approaches:The literature does not contain mechanistic studies focused on combining 4-O-Desmethyldoxorubicinone with other therapeutic agents.
Rational Design Principles for Optimized Combination Therapies:Without primary studies on its combination use, there is no information on the rational design principles for therapies involving this compound.
The available research focuses broadly on concepts such as rational drug design, synergistic interactions, and the use of preclinical models for other compounds, including the parent drug doxorubicin (B1662922). nih.govuib.nomdpi.comnih.gov However, these findings cannot be attributed to its metabolite, this compound, without direct scientific evidence.
Due to the absence of specific research findings and data for "this compound" corresponding to the mandated outline, generating a scientifically accurate and informative article as requested is not feasible.
Advanced Analysis of Resistance Mechanisms to 4 O Desmethyldoxorubicinone and Anthracycline Therapies
Characterization of Intrinsic and Acquired Resistance Phenotypes
Resistance to anthracycline therapies, and by extension likely to 4-O-Desmethyldoxorubicinone, can be categorized as either intrinsic or acquired. mdpi.comnih.gov
Intrinsic resistance is a naturally occurring trait within certain cancer cells that exists prior to any therapeutic intervention. mdpi.comwikipedia.org This inherent insensitivity can be attributed to a variety of baseline cellular characteristics. For instance, some tumor types may naturally express low levels of the drug's target, topoisomerase II, or possess highly efficient DNA repair systems. wikipedia.orgmdpi.com The inherent genetic and phenotypic makeup of the cancer cell dictates its initial response to the drug. The tumor microenvironment can also contribute to intrinsic resistance. frontiersin.org
Acquired resistance , on the other hand, develops in cancer cells following exposure to a chemotherapeutic agent. mdpi.comnih.gov This is a significant clinical challenge, where an initially responsive tumor becomes refractory to subsequent treatments. nih.gov The development of acquired resistance is often a multifactorial process, involving the selection and proliferation of cancer cell subpopulations with resistance-conferring traits. nih.govnih.gov These traits can include increased drug efflux, alterations in the drug target, and enhanced detoxification mechanisms. nih.govnih.gov
| Resistance Type | Description | Key Contributing Factors |
| Intrinsic | Pre-existing resistance in cancer cells without prior drug exposure. mdpi.comwikipedia.org | - Low expression of drug targets (e.g., Topoisomerase II) mdpi.com- High basal activity of drug efflux pumps mdpi.com- Efficient DNA repair capacity mdpi.com- Tumor microenvironment factors frontiersin.org |
| Acquired | Resistance that develops in response to chemotherapy. mdpi.comnih.gov | - Overexpression of drug efflux transporters (e.g., P-gp) nih.gov- Mutations or altered expression of drug targets nih.gov- Increased drug metabolism and detoxification nih.gov- Activation of pro-survival signaling pathways nih.gov |
Role of ATP-Binding Cassette (ABC) Transporters in Drug Efflux
A primary mechanism of resistance to anthracyclines is the active removal of the drug from the cancer cell, a process mediated by ATP-binding cassette (ABC) transporters. nih.govyoutube.com These membrane proteins function as energy-dependent efflux pumps, reducing the intracellular concentration of the chemotherapeutic agent and thereby diminishing its cytotoxic effect. youtube.comnih.gov
Molecular Mechanisms of P-glycoprotein Overexpression and Function
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied ABC transporters implicated in multidrug resistance (MDR). nih.govnih.gov Overexpression of P-gp is a common feature of acquired resistance to a wide range of anticancer drugs, including doxorubicin (B1662922). nih.govca.gov It is therefore highly probable that P-gp also contributes to the efflux of this compound.
The overexpression of P-gp in resistant cells can result from gene amplification or transcriptional upregulation. Various cellular signaling pathways can modulate P-gp expression and function. P-gp functions by binding to its substrates as they enter the inner leaflet of the cell membrane and extruding them back into the extracellular space, a process fueled by ATP hydrolysis. This prevents the drug from reaching its intracellular target.
Investigation of Other Multidrug Resistance Protein Contributions
Beyond P-gp, other members of the ABC transporter superfamily are known to contribute to anthracycline resistance. The Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1 (encoded by ABCC1), have been shown to confer resistance to anthracyclines. nih.govnih.gov Like P-gp, MRP1 is an efflux pump that transports a broad range of substrates. Some studies suggest that MRP1 expression can be a factor in clinical drug resistance in breast cancer. nih.gov Other members of the MRP family, such as MRP2 and MRP3, have also been implicated in doxorubicin resistance in certain cancer types. wikipedia.org The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another ABC transporter that can efflux anthracyclines and contribute to the MDR phenotype. nih.gov
| Transporter | Gene | Known Anthracycline Substrates | Role in Resistance |
| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Daunorubicin (B1662515), Epirubicin (B1671505) nih.gov | Major contributor to classic multidrug resistance; actively effluxes drugs from the cell. nih.govnih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Doxorubicin, Etoposide, Vincristine nih.gov | Contributes to resistance, often in P-gp-negative resistant cells. nih.govnih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Doxorubicin, Mitoxantrone | A "half-transporter" that also confers broad drug resistance. nih.govnih.gov |
Genetic and Epigenetic Alterations in Target Enzymes (e.g., Topoisomerase II)
The primary intracellular target of doxorubicin is topoisomerase II (Top2), an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. nih.govnih.gov Doxorubicin and its analogs act as Top2 poisons, stabilizing the transient Top2-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. nih.govdrugbank.com
Resistance to anthracyclines can arise from both genetic and epigenetic alterations affecting Top2.
Genetic Alterations: Mutations in the TOP2A gene can lead to the expression of an altered Top2 protein with reduced affinity for the drug or impaired ability to form a stable cleavage complex. nih.govnih.gov This prevents the drug from effectively poisoning the enzyme. A decrease in the expression level of Top2α, the isoform predominantly expressed in proliferating cells, is another well-documented mechanism of resistance. nih.gov
Epigenetic Alterations: The expression of TOP2A can also be regulated epigenetically. For instance, methylation of the TOP2A promoter can lead to gene silencing and reduced enzyme levels, contributing to drug resistance. Post-translational modifications of the Top2 protein, such as phosphorylation, can also modulate its activity and sensitivity to inhibitors.
Activation and Regulation of DNA Repair Pathways in Resistant Cells
The cytotoxic action of anthracyclines is largely dependent on the induction of DNA damage, particularly double-strand breaks. Consequently, the capacity of cancer cells to repair this damage is a critical determinant of their sensitivity to treatment. Enhanced DNA repair is a significant mechanism of resistance. nih.gov
Several DNA repair pathways can be upregulated in resistant cells:
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DNA double-strand breaks. mdpi.com Increased efficiency of either HR or NHEJ can lead to the removal of drug-induced lesions, allowing the cell to survive and proliferate. mdpi.com Studies have shown that both HR and nucleotide excision repair (NER) can play a role in repairing anthracycline-DNA adducts.
The activation of these repair pathways is often a consequence of the broader cellular response to DNA damage, involving complex signaling networks and the recruitment of a multitude of repair proteins. wikipedia.org
Dysregulation of Key Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt)
Cellular signaling pathways that regulate cell survival, proliferation, and apoptosis play a crucial role in the response to chemotherapy and the development of resistance. Dysregulation of these pathways can promote cell survival despite the presence of a cytotoxic agent. nih.gov
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. nih.gov Studies have shown that activation of the MAPK/ERK pathway can contribute to doxorubicin resistance. nih.gov This pathway may protect cancer cells from drug-induced apoptosis. The interactions between MAPK/ERK and other signaling pathways are complex and can sometimes yield contradictory results regarding their role in drug resistance. nih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical pro-survival pathway that is often hyperactivated in cancer. nih.gov Activation of this pathway can promote cell survival and inhibit apoptosis, thereby contributing to chemoresistance. While some studies have implicated the PI3K/Akt pathway in doxorubicin resistance, others have found no significant changes in its activation in resistant models. nih.gov
The interplay between these and other signaling pathways ultimately determines the cell's fate in response to anthracycline treatment. nih.gov
| Signaling Pathway | Role in Cell Function | Implication in Anthracycline Resistance |
| MAPK/ERK | Regulates proliferation, differentiation, and survival. nih.gov | Activation can protect cells from doxorubicin-induced apoptosis, promoting resistance. nih.gov |
| PI3K/Akt | Promotes cell survival, growth, and proliferation; inhibits apoptosis. nih.gov | Activation can contribute to chemoresistance by preventing drug-induced cell death. nih.gov |
Influence of the Tumor Microenvironment on Resistance Development
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix (ECM), and secreted factors that significantly influences tumor progression and therapeutic response. frontiersin.orgfrontiersin.org The development of resistance to anthracycline therapies, including to compounds like this compound, is not solely dependent on cancer cell-intrinsic mechanisms but is also heavily modulated by the TME. frontiersin.orgmdpi.com Key components of the TME, such as cancer-associated fibroblasts (CAFs), immune cells, and the physical and chemical conditions of the tumor, collectively create a protective niche that shields cancer cells from the cytotoxic effects of chemotherapy. oncodaily.comnih.gov
Hypoxic conditions, or low oxygen levels, are a common feature of poorly vascularized tumor regions and a significant contributor to chemoresistance. oncodaily.com Hypoxia limits the efficacy of anthracyclines, which rely in part on the generation of reactive oxygen species (ROS) for their anticancer activity—a process that requires oxygen. oncodaily.com Furthermore, the TME fosters resistance through the actions of stromal cells. nih.gov Cancer-associated fibroblasts, a major stromal cell type, can confer drug resistance by secreting paracrine survival factors, remodeling the ECM to create physical barriers to drug penetration, and activating signaling pathways in tumor cells that decrease chemosensitivity. nih.govnih.gov For instance, a stromal gene signature in certain breast cancers has been linked to resistance against anthracycline-based chemotherapy. nih.gov
The immune cell infiltrate within the TME also plays a critical role. Cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can create an immunosuppressive environment that not only helps tumors evade the immune system but also contributes to drug resistance. nih.govnih.gov Moreover, interactions between tumor cells and various TME components can lead to the enhanced expression of multidrug transporters, such as P-glycoprotein (P-gp), which actively pump anthracyclines out of cancer cells, reducing their intracellular concentration and effectiveness. oncodaily.comnih.gov The complex interplay of these factors underscores the TME's significance in the development of resistance to anthracycline treatments. frontiersin.orgnih.gov
Development and Evaluation of Strategies to Overcome Resistance in Preclinical Models
Overcoming the multifaceted resistance to anthracyclines is a primary goal in oncology research, leading to the development of numerous preclinical strategies. These approaches aim to circumvent the resistance mechanisms conferred by both the cancer cells and the tumor microenvironment.
One of the most explored strategies involves the use of nanodelivery systems . researchgate.net Liposomal formulations, polymeric micelles, and nanoparticles are designed to alter the drug's pharmacokinetics, enhance its accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect, and bypass efflux pumps like P-gp that are major drivers of multidrug resistance. oncodaily.comresearchgate.netdiva-portal.org For example, while the approved liposomal doxorubicin formulation, Doxil®, does not fully solve the multidrug resistance issue, novel nanocarriers are being engineered to specifically release their payload within the cancer cell, thereby overcoming efflux-mediated resistance. researchgate.netnih.gov
Combination therapy represents another cornerstone of preclinical research to combat resistance. mdpi.comnih.gov This strategy involves pairing anthracyclines with other agents that can synergistically enhance their efficacy. Examples include:
Chemo-immunotherapy: Combining chemotherapy with immune checkpoint inhibitors aims to reverse the immunosuppressive TME and stimulate an anti-tumor immune response. mdpi.comnih.gov
Targeted Therapy Combinations: Using anthracyclines with drugs that target specific signaling pathways involved in survival and resistance can be effective. nih.gov For instance, combining inhibitors that target different sites on a protein or different proteins altogether can limit the emergence of resistant cells. nih.gov
Efflux Pump Inhibitors: Co-administration of drugs that inhibit P-gp, such as tariquidar (B1662512) and elacridar, has been studied to increase the intracellular concentration and efficacy of chemotherapeutic agents. nih.govmdpi.com
Modulation of resistance-related pathways is also a key area of investigation. This includes targeting metabolic adaptations in resistant cells. elifesciences.org For example, doxorubicin-resistant breast cancer cells have shown a reliance on glutamine metabolism, suggesting that targeting this pathway could be a vulnerability. elifesciences.org Similarly, since anthracycline action is linked to DNA damage, combining them with inhibitors of DNA repair pathways, like PARP inhibitors, is another promising preclinical strategy. nih.gov
The table below summarizes some of the preclinical strategies evaluated to overcome anthracycline resistance.
researchgate.netdiva-portal.orgmdpi.comnih.govnih.govnih.govnih.govmdpi.comelifesciences.orgfrontiersin.orgahajournals.org| Strategy | Approach | Preclinical Findings & Rationale | Reference |
|---|---|---|---|
| Nanodelivery Systems | Liposomes, polymeric micelles, nanoparticles | Enhances tumor accumulation (EPR effect), bypasses P-gp efflux pumps, and allows for targeted drug release. | |
| Combination Therapy | Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) | Chemotherapy-induced cell death can trigger an immune response, which is then amplified by immunotherapy to target resistant cells. | |
| Combination Therapy | Co-administration with targeted agents (e.g., kinase inhibitors, PARP inhibitors) | Targets distinct molecular pathways simultaneously to create synthetic lethality and prevent the evolution of resistance. | |
| Combination Therapy | Co-administration with P-gp inhibitors (e.g., tariquidar) | Blocks the action of efflux pumps, increasing intracellular drug concentration and reversing multidrug resistance. | |
| Modulation of Metabolic Pathways | Targeting metabolic dependencies of resistant cells (e.g., glutamine metabolism) | Resistant cells often exhibit altered metabolism; targeting these specific metabolic vulnerabilities can re-sensitize them to therapy. | |
| Physical Interventions | Exercise | Preclinical studies in rodents suggest exercise can mitigate cardiotoxicity and may reduce doxorubicin accumulation in cardiac tissue. |
Metabolism and Preclinical Pharmacokinetics of 4 O Desmethyldoxorubicinone
Identification and Elucidation of Metabolic Pathways
4-O-Desmethyldoxorubicinone is an aglycone, meaning it is the non-sugar portion of a glycoside. It is formed as a metabolite of certain anthracycline compounds, such as 4-O-desmethyldoxorubicin. The primary metabolic pathway leading to its formation is deglycosylation, which involves the cleavage of the sugar moiety from the parent molecule.
Enzymatic Biotransformation Processes (e.g., reduction, deglycosylation)
The biotransformation of anthracyclines like doxorubicin (B1662922) and its analogues is complex, involving several enzymatic processes. openaccessjournals.com Two key pathways are reduction and deglycosylation.
Deglycosylation: This is a metabolic route for doxorubicin, although it is considered a minor pathway, accounting for only 1-2% of its metabolism. This process involves the enzymatic cleavage of the daunosamine (B1196630) sugar, leading to the formation of an aglycone. For doxorubicin, this results in doxorubicinone (B1666622). Similarly, this compound is formed via the deglycosylation of its parent compound. This reaction is catalyzed by several enzymes, including cytoplasmic NADPH quinone dehydrogenase, xanthine (B1682287) oxidase, and NADPH-cytochrome P450 reductase. Studies with rat liver microsomes have shown the capability of these subcellular fractions to convert anthracycline drugs into their 7-deoxyaglycones. nih.gov
Reduction: The main metabolic pathway for doxorubicin is a two-electron reduction of its C-13 keto group, which forms the secondary alcohol metabolite, doxorubicinol (B1670906). This reaction is catalyzed by various enzymes such as alcohol dehydrogenase, carbonyl reductases, and members of the aldo-keto reductase family. Analogues of doxorubicin also undergo this reduction to form their corresponding alcohol metabolites. nih.gov While this compound is primarily a product of deglycosylation, the parent glycoside can also undergo reduction prior to or after the cleavage of the sugar.
| Enzyme | Metabolic Process | Resulting Product Type |
| Cytoplasmic NADPH quinone dehydrogenase | Deglycosylation | Aglycone |
| Xanthine oxidase | Deglycosylation | Aglycone |
| NADPH-cytochrome P450 reductase | Deglycosylation | Aglycone |
| Alcohol dehydrogenase [NADP(+)] | Reduction | Alcohol metabolite |
| Carbonyl reductase NADPH 1 & 3 | Reduction | Alcohol metabolite |
| Aldo-keto reductase family 1 member C3 | Reduction | Alcohol metabolite |
This table summarizes enzymes involved in the major metabolic pathways of doxorubicin, which are analogous to the biotransformation of parent compounds of this compound. nih.gov
Structural Characterization of Key Metabolites
This compound is itself a key metabolite. Its structure is that of the doxorubicinone core, but with the methoxy (B1213986) group at the 4-position of the aromatic ring replaced by a hydroxyl group.
The identification and structural elucidation of drug metabolites are crucial for understanding their biological activity and potential toxicity. These processes typically employ a combination of analytical techniques. High-pressure liquid chromatography (HPLC) is often used to separate metabolites from the parent drug and biological matrices. nih.govnih.gov Following separation, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides information on the molecular weight and fragmentation patterns of the metabolites, which helps in determining their structure. nih.govnih.gov For conclusive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often utilized. nih.gov
While specific studies detailing the full structural characterization of all metabolites of 4-O-desmethyldoxorubicin and its aglycone are limited, the general methodologies are well-established. For instance, in studies of doxorubicin analogues, HPLC and fluorescence spectroscopy have been used to identify metabolites in rat liver fractions and human urine. nih.gov
In Vitro Metabolic Stability and Reactivity Assessments
In vitro metabolic stability assays are essential tools in drug discovery to predict the in vivo clearance of a compound. nih.gov These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. evotec.comresearchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. nih.gov
The reactivity of metabolites is also a critical assessment, as reactive metabolites can lead to toxicity. The formation of reactive oxygen species is a known mechanism of doxorubicin's action and toxicity, which occurs through the metabolic reduction to a semiquinone radical. Similar reactivity could be postulated for its aglycones, although specific studies on this compound are lacking.
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, which is vital for translating laboratory research into clinical applications. omicsonline.orgeuropa.eubiotechfarm.co.il These studies help predict the behavior of a drug in humans and determine a safe and effective dosing regimen. taylorfrancis.com
As this compound is a metabolite, its pharmacokinetic profile is inherently linked to that of its parent compound. The following sections discuss the general ADME properties of related anthracyclines, which provide context for the expected behavior of this aglycone.
Absorption, Distribution, and Excretion Dynamics
Absorption: As an in-situ-formed metabolite, the absorption of this compound is not a relevant parameter in the same way as for an administered drug. The rate and extent of its formation are dependent on the absorption and subsequent metabolism of its parent glycoside.
Distribution: Following their administration, anthracyclines are distributed throughout the body. merckvetmanual.com Studies comparing doxorubicin with its analogues in mice have shown that these compounds distribute to the lungs, kidneys, spleen, small intestine, heart, and liver. nih.gov The liver is a primary site of metabolism, where aglycones like this compound are formed. nih.govmerckvetmanual.com These aglycones have been detected in the liver of mice treated with doxorubicin. nih.gov
Excretion: The elimination of anthracyclines and their metabolites occurs primarily through the biliary system into the feces, with a smaller portion excreted in the urine. merckvetmanual.com The rate of elimination can vary between different analogues. For example, one doxorubicin analogue was eliminated faster from most organs compared to doxorubicin itself. nih.gov It is expected that this compound, once formed in the liver, would be excreted via similar pathways.
| Parameter | Observation for Doxorubicin/Analogues in Animal Models | Reference |
| Distribution | Wide distribution to organs including liver, heart, lung, kidney, spleen, and small intestine. | nih.govmerckvetmanual.com |
| Metabolism | Primarily occurs in the liver; aglycone metabolites have been detected in the liver at early time points. | nih.gov |
| Elimination | The parent drugs and their metabolites are primarily excreted via the biliary system. | merckvetmanual.com |
This table summarizes general ADME characteristics of anthracyclines in preclinical models.
Assessment of Preclinical Bioavailability
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. europa.eu It is a key parameter assessed in preclinical studies, often by comparing plasma concentrations after oral and intravenous administration. mdpi.com
The assessment of bioavailability is not directly applicable to a metabolite like this compound that is formed within the body. However, if the compound were to be synthesized and administered directly, its bioavailability could be determined. The oral bioavailability of doxorubicin itself is very low. Many factors can influence oral bioavailability, including poor membrane permeability and first-pass metabolism. nih.gov Given its chemical structure, it is likely that this compound would also exhibit low oral bioavailability if administered as a standalone compound.
Advanced Analytical Methodologies for 4 O Desmethyldoxorubicinone Research
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental to the analysis of 4-O-Desmethyldoxorubicinone, enabling its separation from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. globalresearchonline.net Its versatility is enhanced by the availability of various detection modes, each offering distinct advantages.
Detailed Research Findings:
Reversed-phase HPLC is the most common approach for the separation of doxorubicin (B1662922) and its metabolites. A C18 column is frequently employed due to its ability to separate compounds based on their hydrophobicity. nih.govhplc.eu The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govajol.info Gradient elution is often preferred to achieve optimal separation of the parent drug and its various metabolites within a reasonable timeframe. nih.gov
For detection, UV-Vis spectrophotometry is a widely used method, with the chromophoric structure of anthracyclines allowing for detection at specific wavelengths, commonly around 254 nm and 480 nm. ajol.infochimia.ch However, for enhanced sensitivity and selectivity, fluorescence detection is superior. The native fluorescence of anthracyclines allows for their detection at very low concentrations, which is particularly advantageous when analyzing biological samples with trace amounts of the analyte. nih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of anthracycline metabolites, which can be adapted for this compound research.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM KH2PO4 with 0.1% phosphoric acid) nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.govajol.info |
| Elution Mode | Gradient nih.gov |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis (254 nm, 480 nm) ajol.infochimia.ch, Fluorescence (Excitation: ~470 nm, Emission: ~585 nm) nih.gov |
| Column Temperature | Ambient to 40 °C |
| Injection Volume | 10 - 50 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for the quantification of this compound in complex biological matrices. rsc.orgnih.gov This technique is capable of detecting and quantifying analytes at picogram levels.
Detailed Research Findings:
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode for anthracyclines. The precursor ion (the protonated molecule [M+H]+) of this compound is selected in the first quadrupole and fragmented in the collision cell. Specific product ions are then monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), ensures high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. nih.gov
The choice of precursor and product ions is critical for the development of a robust LC-MS/MS method. For doxorubicin and its metabolites, common fragmentations involve the cleavage of the glycosidic bond and subsequent fragmentations of the aglycone moiety.
The following table outlines representative LC-MS/MS parameters that can be optimized for the analysis of this compound.
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive chromatographyonline.com |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion [M+H]+ | Specific to this compound |
| Product Ions | Specific fragments of this compound |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Optimized for the specific analyte |
| Capillary Voltage | 3.0 - 5.0 kV chromatographyonline.com |
| Source Temperature | 100 - 150 °C chromatographyonline.com |
| Desolvation Gas Flow | 600 - 800 L/hr |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While this compound itself is a non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of its potential volatile metabolites or for the analysis of the compound after chemical derivatization. mdpi.com Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. gcms.cz
Detailed Research Findings:
Common derivatization techniques for compounds containing hydroxyl and carbonyl groups, such as this compound, include silylation and acylation. gcms.cz For example, trimethylsilyl (B98337) (TMS) derivatives can be formed by reacting the analyte with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov These derivatives are more volatile and can be readily separated on a GC column.
The mass spectrometer then detects the derivatized analyte, providing a characteristic fragmentation pattern that can be used for identification and quantification. GC-MS offers high chromatographic resolution and is particularly useful for separating isomeric compounds.
The table below provides a general outline of the steps and conditions for GC-MS analysis involving derivatization.
| Step | Description |
| Sample Preparation | Extraction of the analyte from the matrix. |
| Derivatization | Reaction with a derivatizing agent (e.g., BSTFA for silylation) to increase volatility. nih.gov |
| GC Column | Typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |
| Carrier Gas | Helium or Hydrogen. |
| Temperature Program | A temperature gradient is used to elute the derivatized analytes. |
| Ionization Mode | Electron Ionization (EI). |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |
Comprehensive Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the unambiguous identification, structural elucidation, and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. organicchemistrydata.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.
Detailed Research Findings:
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring protons. libretexts.org The chemical shifts in a ¹³C NMR spectrum indicate the different types of carbon atoms present. uni-koeln.de
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.
COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the structure.
HSQC spectra reveal correlations between protons and their directly attached carbons.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
The following table summarizes the types of information obtained from various NMR experiments for the structural elucidation of a molecule like this compound.
| NMR Experiment | Information Provided |
| ¹H NMR | Number of chemically distinct protons, their chemical environment, and neighboring protons. libretexts.org |
| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). uni-koeln.de |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Identifies proton-proton spin-spin coupling networks. |
| HSQC | Determines direct one-bond proton-carbon correlations. |
| HMBC | Establishes long-range (2-3 bond) proton-carbon correlations, key for connecting molecular fragments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, aiding in stereochemical assignments. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy and for assessing its purity. measurlabs.cominnovareacademics.in Unlike standard mass spectrometry, HRMS provides a very precise mass measurement, often to four or more decimal places. bioanalysis-zone.com
Detailed Research Findings:
This high mass accuracy allows for the calculation of the elemental formula of the molecule. bioanalysis-zone.com By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be determined. This is a powerful tool for confirming the identity of a known compound or for elucidating the structure of an unknown metabolite.
HRMS is also invaluable for purity assessment. It can detect the presence of impurities, even those with the same nominal mass as the main compound, by differentiating them based on their small mass differences. bioanalysis-zone.com This is particularly important in the context of pharmaceutical research and development, where the presence of impurities must be carefully controlled.
The table below highlights the key features and applications of HRMS in the study of this compound.
| Feature | Application |
| High Mass Accuracy | Determination of the elemental composition of the molecule. bioanalysis-zone.com |
| High Resolving Power | Separation of ions with very similar mass-to-charge ratios, enabling the detection of impurities. process-insights.com |
| Fragmentation Analysis (MS/MS) | In conjunction with fragmentation techniques, HRMS can provide structural information about the molecule. |
| Purity Assessment | Detection and identification of impurities in a sample. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons from their ground state to a higher energy state. upi.edu For quantitative analysis, the Beer-Lambert law is fundamental, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edulibretexts.org
In the analysis of this compound, UV-Vis spectroscopy can be employed for its quantification in solutions. The process involves preparing a calibration curve using standard solutions of known concentrations of this compound. libretexts.org The absorbance of the unknown sample is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined by interpolating from the calibration curve. The choice of solvent is critical, as it should not absorb in the same region as the analyte. upi.edu
Fluorescence Spectroscopy
Fluorescence spectroscopy is an even more sensitive technique that involves the excitation of a molecule (a fluorophore) with light of a specific wavelength, followed by the emission of light at a longer wavelength. evidentscientific.comresearchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore, making it highly suitable for quantitative analysis, often with detection limits 100 to 1000 times lower than other spectrophotometric techniques. researchgate.netedinst.com
For this compound, which possesses intrinsic fluorescence, this method offers a significant advantage in detecting trace amounts. The analysis involves exciting the sample at its excitation maximum and measuring the emission at the corresponding emission maximum. Similar to UV-Vis spectroscopy, a calibration curve is constructed using standards of known concentrations to quantify the analyte in a sample. Fluorescence spectroscopy is particularly valuable for studying molecular interactions and can provide information on the local environment of the fluorophore. evidentscientific.comnih.gov
| Analytical Technique | Principle | Application for this compound |
| UV-Vis Spectroscopy | Measures the absorption of UV-visible light by a substance based on the Beer-Lambert law. upi.edulibretexts.org | Quantitative analysis in solutions by creating a calibration curve and measuring absorbance at λmax. libretexts.org |
| Fluorescence Spectroscopy | Measures the emission of light from a substance after it has absorbed light. evidentscientific.comresearchgate.net | Highly sensitive quantitative analysis of trace amounts by measuring fluorescence intensity. researchgate.netnih.gov |
Immunoanalytical Techniques for Specific Detection (e.g., ELISA)
Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity for the detection of analytes like this compound. immunology.org These methods utilize the highly specific binding between an antibody and its corresponding antigen. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. immunology.orgnih.gov The general principle involves immobilizing an antigen or antibody onto a solid surface and then using an enzyme-linked antibody to detect the target substance. The enzymatic reaction produces a measurable signal, typically a color change, which is proportional to the amount of analyte present. immunology.org
There are several formats of ELISA, including direct, indirect, sandwich, and competitive ELISA. bio-rad-antibodies.comxpressbio.com
Direct ELISA: An antigen is immobilized on the plate, and a labeled primary antibody is used for detection. bio-rad-antibodies.comxpressbio.com
Indirect ELISA: An unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody that binds to the primary antibody, providing signal amplification. bio-rad-antibodies.comxpressbio.com
Sandwich ELISA: A capture antibody is coated on the plate, which binds the antigen from the sample. A second, labeled detection antibody then binds to a different epitope on the antigen. This format is highly specific and sensitive. bio-rad-antibodies.com
Competitive ELISA: The sample antigen competes with a labeled antigen for binding to a limited amount of antibody. The signal is inversely proportional to the amount of antigen in the sample. xpressbio.com
For the specific detection of this compound, a competitive ELISA would be a suitable approach. In this setup, an antibody specific to this compound would be used. The assay would involve the competition between the this compound in the sample and a known amount of enzyme-labeled this compound for binding to the antibody coated on the microplate wells. The amount of color developed is inversely proportional to the concentration of this compound in the sample.
| ELISA Format | Description | Relevance to this compound Detection |
| Direct | An enzyme-conjugated primary antibody binds directly to the immobilized antigen. bio-rad-antibodies.comxpressbio.com | Simpler and faster, but less sensitive. |
| Indirect | An unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody. bio-rad-antibodies.comxpressbio.com | More sensitive due to signal amplification. |
| Sandwich | An antigen is "sandwiched" between a capture antibody and a labeled detection antibody. bio-rad-antibodies.com | High specificity and sensitivity, suitable for complex samples. |
| Competitive | Sample antigen competes with a labeled antigen for a limited number of antibody binding sites. xpressbio.com | Ideal for small molecules like this compound. |
Principles and Application of Method Validation for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.com It is a critical component of any analytical research to ensure the reliability and consistency of the results. wjarr.com The key parameters for method validation are outlined by international guidelines such as the International Council for Harmonisation (ICH). europa.eunumberanalytics.com
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comSelectivity refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components. scirp.org
For this compound analysis, specificity is assessed by analyzing blank matrix samples (e.g., plasma, urine) to ensure that no interfering peaks are observed at the retention time or spectral wavelength of the analyte. Selectivity is demonstrated by spiking the blank matrix with the analyte and potential interfering compounds (e.g., doxorubicin, other metabolites) to show that the method can distinguish and quantify this compound without being affected by the other substances. nih.gov
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ut.ee The dynamic range is the concentration range over which the method provides a measurable response, while the linear range is the portion of the dynamic range where the response is linear. numberanalytics.comiupac.org
To determine the linearity for this compound quantification, a series of at least five standard solutions of different concentrations are prepared and analyzed. wjarr.com The results are plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1, indicating a strong linear relationship. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the blank but not necessarily quantified with acceptable precision and accuracy. nih.goveflm.eu The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov
Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. sepscience.comyoutube.com The formulas are generally: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. researchgate.net
Accuracy is the closeness of the agreement between the measured value and the true or accepted reference value. europa.euscioninstruments.cominorganicventures.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. europa.eu
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.euelementlabsolutions.comscioninstruments.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov
For this compound, accuracy is determined by analyzing samples spiked with known concentrations of the analyte and calculating the percentage of recovery. Precision is assessed by repeatedly analyzing samples at different concentrations on the same day (repeatability) and on different days (intermediate precision). The results are expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should be within acceptable limits. researchgate.netresearchgate.net
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to measure the analyte accurately in the presence of other components. elementlabsolutions.comscirp.org |
| Linearity | The direct proportionality of the analytical signal to the analyte concentration over a given range. ut.ee |
| Dynamic Range | The concentration range over which a measurable response is obtained. numberanalytics.comiupac.org |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. nih.goveflm.eu |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. europa.eunih.gov |
| Accuracy | The closeness of the measured value to the true value. europa.euscioninstruments.cominorganicventures.com |
| Precision | The degree of agreement among a series of measurements. europa.euelementlabsolutions.comscioninstruments.com |
Robustness Testing Under Varied Experimental Conditions
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, thereby indicating its reliability during normal usage. dergipark.org.trjocpr.com Robustness testing is a critical component of method validation, typically performed during the development and optimization phase to ensure the method is transferable between different laboratories, instruments, and analysts. dergipark.org.tr For quantitative methods like those used for this compound, robustness studies involve evaluating the influence of several method parameters on the analytical results. dergipark.org.tr
In the context of High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for the analysis of doxorubicin and its metabolites, several parameters are typically investigated during robustness testing. dergipark.org.trrjptonline.org These minor changes are designed to mimic the variations that can occur during routine analysis. dergipark.org.tr Key parameters often include the pH of the mobile phase buffer, the composition of the mobile phase (e.g., percentage of organic solvent), the column temperature, and the mobile phase flow rate. dergipark.org.trjocpr.comrjptonline.org
The evaluation of robustness is achieved by analyzing the system suitability test (SST) results, such as peak retention time, tailing factor, and theoretical plates, under each varied condition. dergipark.org.tr In assays for doxorubicin and its related substances, the resolution between the main compound and its potential impurities or metabolites is a critical response that is monitored. jocpr.com For a method to be considered robust, the results should remain within acceptable limits, and the resolution between critical peaks should be maintained, often with a requirement of being greater than 2.0. jocpr.com The relative standard deviation (RSD) of the assay results under the varied conditions should also be within a pre-defined limit, for instance, less than 2.0%. dergipark.org.tr
The following interactive table summarizes typical parameters varied during the robustness testing of HPLC methods for anthracyclines, which are applicable to the analysis of this compound.
Click on a parameter to see more details.
| Parameter Varied | Typical Variation | Monitored Response | Source |
|---|---|---|---|
| Mobile Phase pH | ± 0.2 units | Retention Time, Peak Shape, Resolution | dergipark.org.tr |
| Small shifts in pH can affect the ionization state of the analyte and, consequently, its retention on a reversed-phase column. | |||
| Mobile Phase Composition | ± 5% organic solvent | Retention Time, Resolution | jocpr.com |
| The ratio of organic solvent to aqueous buffer is a primary driver of retention in reversed-phase chromatography. | |||
| Column Temperature | ± 5 °C | Retention Time, Peak Shape | dergipark.org.tr |
| Temperature affects mobile phase viscosity and the kinetics of mass transfer, influencing retention times and peak efficiency. | |||
| Flow Rate | ± 0.1 mL/min | Retention Time, Resolution | dergipark.org.trjocpr.com |
| Variations in flow rate directly impact retention times and can affect peak resolution. | |||
| Column Brand/Batch | Different C18 columns | Retention Time, Selectivity, Resolution | rjptonline.org |
| Testing on different columns with the same nominal chemistry ensures the method is not dependent on a specific manufacturer's packing material. |
Advanced Sample Preparation Techniques for Complex Biological Matrices
The accurate quantification of this compound and other aglycone metabolites in complex biological matrices such as plasma, serum, or tissue homogenates presents significant analytical challenges. mdpi.comscience.gov These matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with analysis, suppress the instrument signal (matrix effects), and shorten the lifespan of analytical columns. mdpi.comnih.gov Therefore, effective sample preparation is a mandatory step to isolate the analyte of interest, remove interferences, and often, to concentrate the analyte to meet the sensitivity requirements of the detection method. mdpi.comicm.edu.pl For doxorubicin and its metabolites, including aglycones, several sample preparation techniques have been developed, ranging from simple protein precipitation to more selective extraction methods. mdpi.com
Protein Precipitation (PP) is a rapid and straightforward technique for removing the bulk of proteins from plasma or serum samples. icm.edu.pldovepress.com The method typically involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the plasma sample, which denatures and precipitates the proteins. dovepress.comsysrevpharm.org After centrifugation, the supernatant containing the analyte can be collected for analysis. dovepress.com While simple, PP is relatively non-selective and can leave other matrix components, such as phospholipids, in the final extract, which may lead to significant matrix effects in LC-MS/MS analysis. mdpi.comnih.gov
Liquid-Liquid Extraction (LLE) offers higher selectivity compared to protein precipitation. mdpi.comnih.gov This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ufrgs.br For doxorubicin and its aglycones, which are hydrophobic, LLE can be highly effective. cas.cz A study developing an LC-MS/MS method for doxorubicin and its metabolites, including doxorubicinone (B1666622), found that LLE using a chloroform:methanol (4:1, v/v) mixture resulted in higher sensitivity and smaller matrix effects compared to protein precipitation methods. mdpi.comnih.gov Another established HPLC method for doxorubicin and its aglycone metabolites utilized a chloroform-1-propanol (4:1, v/v) mixture for extraction from buffered plasma at pH 9. nih.gov This technique yielded acceptable chromatograms and high recovery rates, often exceeding 95%. brieflands.com
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that can provide cleaner extracts than both PP and LLE. nih.govresearchgate.net SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample, while interferences are washed away. jocpr.com The analyte is then eluted with a small volume of an appropriate solvent. jocpr.com For doxorubicin and its metabolites, reversed-phase SPE cartridges with octadecyl silane (B1218182) (C18) are commonly used. nih.gov This method has been successfully applied to determine doxorubicin in tissue samples following enzymatic digestion, with recoveries around 82%. nih.gov SPE is particularly useful for complex applications, such as separately quantifying free and liposome-encapsulated drugs in plasma. icm.edu.plresearchgate.net More advanced SPE sorbents, such as molecularly imprinted polymers (MIPs), offer even greater selectivity. rsc.org A method using MIPs coated on magnetite nanospheres was developed for the selective extraction of doxorubicin from urine samples, demonstrating the potential for highly specific analyte capture. rsc.org
The following interactive table provides a comparison of sample preparation techniques used for doxorubicin and its metabolites, including aglycones like doxorubicinone, which are structurally related to this compound.
Click on a technique to see more details.
| Technique | Matrix | Key Parameters | Reported Outcome | Source |
|---|---|---|---|---|
| Protein Precipitation (PP) | Human/Rat Plasma | Methanol or Acetonitrile as precipitant. | Simple and fast; LLOQ for Doxorubicinol (B1670906): 0.5 ng/mL. | dovepress.comsysrevpharm.org |
| A common method where a solvent like methanol is added to precipitate proteins. While quick, it can suffer from matrix effects from remaining components. mdpi.comnih.gov | ||||
| Liquid-Liquid Extraction (LLE) | Mouse/Rat Plasma | Solvent: Chloroform:Methanol (4:1, v/v). | High recovery (>95%); LLOQ for Doxorubicinone: 0.01 ng/mL. Less matrix effect than PP. | mdpi.combrieflands.com |
| This method separates compounds based on solubility. Using a chloroform/methanol mix has shown high recovery and sensitivity for doxorubicin and its metabolites. mdpi.combrieflands.com | ||||
| Solid-Phase Extraction (SPE) | Human Plasma, Tissues | Sorbent: Octadecyl silane (C18). | High selectivity; Recovery from tissue: ~82%. Used to separate free vs. total drug. | icm.edu.plnih.gov |
| SPE uses a solid sorbent to selectively capture the analyte, providing very clean samples. It is effective for complex matrices like tissue. nih.gov | ||||
| Magnetic SPE (M-SPE) | Urine | Sorbent: Molecularly Imprinted Polymer on magnetite nanospheres. | Highly selective; LOD: 1.3 ng/mL. | rsc.org |
| An advanced SPE technique using magnetic beads coated with a highly selective polymer, allowing for rapid and specific extraction from samples. rsc.org |
Drug Target Identification and Deconvolution Strategies for Anthracycline Analogues
Phenotypic Screening Approaches for Novel Target Discovery
Phenotypic screening is a powerful strategy to identify compounds that induce a desired change in cellular behavior, without preconceived notions of the molecular target. For anthracycline analogues, this often involves high-content screening (HCS) to find molecules that mitigate toxicity or enhance efficacy.
High-content screening assays can be designed to monitor various cellular parameters. For instance, a cardiomyocyte cell line (H9c2) engineered to express a fluorescent DNA double-strand break (DSB) marker, EGFP-53BP1, was used to screen a library of 315 compounds for agents that could protect against doxorubicin-induced DNA damage. nih.gov This approach led to the identification of three protective compounds: kaempferol, kaempferide, and isoliquiritigenin (B1662430). nih.gov Similarly, another high-throughput screening of 9,680 compounds using H9C2 rat cardiomyocytes identified a benzimidazole (B57391) compound that protected against doxorubicin-induced cell death. nih.gov
Another application of HCS is to identify inhibitors of multidrug resistance proteins, which are often responsible for the failure of chemotherapy. A doxorubicin-based high-content uptake assay was developed to screen for inhibitors of Multidrug Resistance Protein 1 (MRP1/ABCC1). researchgate.net This screen of 386 anticancer compounds successfully identified 28 MRP1 inhibitors, 16 of which were previously unknown. researchgate.net Such phenotypic screens are invaluable for discovering novel compounds and potential new targets or pathways involved in the action of anthracycline analogues.
Table 1: Examples of Phenotypic Screening for Anthracycline Analogues
| Screening Approach | Cell Line | Purpose | Key Findings | Reference |
| High-Content Imaging | H9c2-EGFP-53BP1 | Discover protective agents against doxorubicin-induced DNA damage | Identified kaempferol, kaempferide, and isoliquiritigenin as protective compounds. nih.gov | nih.gov |
| High-Throughput Viability Assay | H9C2 | Identify cardioprotective compounds | Found a benzimidazole compound that reduced doxorubicin-induced cell death. nih.gov | nih.gov |
| High-Content Uptake Assay | MRP1-overexpressing cells | Identify inhibitors of MRP1 | Identified 28 MRP1 inhibitors from a 386-compound library. researchgate.net | researchgate.net |
Chemical Proteomics and Affinity-Based Probe Technologies
Chemical proteomics employs chemical probes to identify the protein targets of small molecules directly within a complex biological system. frontiersin.orgcancerbiomed.org This is particularly useful for de-convoluting the targets of anthracycline analogues. Affinity-based probes (AfBPs) are designed to bind to target proteins through non-covalent interactions, which helps to preserve the natural biological functions of the protein during identification. nih.gov
The general strategy involves creating a probe by modifying the small molecule of interest—such as an anthracycline analogue—with a reactive group and a reporter tag. rsc.orgmtoz-biolabs.com These probes can then be used to isolate and identify interacting proteins from cell lysates or even living cells. frontiersin.org
Activity-Based Proteome Profiling (ABPP) for Enzyme Class Identification
Activity-Based Proteome Profiling (ABPP) is a specialized branch of chemical proteomics that uses probes to target the active sites of specific enzyme classes. universiteitleiden.nlfrontiersin.orgnih.gov These activity-based probes (ABPs) typically have a reactive "warhead" that covalently binds to catalytically active residues, allowing for the assessment of protein function in physiological settings. mtoz-biolabs.comuniversiteitleiden.nlfrontiersin.org
While direct ABPP studies on 4-O-Desmethyldoxorubicinone are not prominent in the literature, the principles of ABPP are broadly applicable to anthracyclines. For example, ABPP could be used to identify enzymes involved in the metabolism of doxorubicin (B1662922) and its analogues, or to find off-target enzymes that contribute to side effects. The development of high-throughput ABPP methods has further accelerated drug discovery by enabling the rapid screening of compound libraries against entire enzyme families in a cellular context. universiteitleiden.nlfrontiersin.org
Photoaffinity Labeling (PAL) for Covalent Target Engagement
Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule. nih.gov A photo-reactive group, such as a diazirine or benzophenone, is incorporated into the structure of the drug analogue. nih.govcreative-biolabs.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, which are presumed to be the binding targets. nih.govdoaj.orgmdpi.com
A doxorubicin-derived photoaffinity probe was used to identify interacting proteins in living cells, leading to the discovery of adenosylhomocysteinase (AHCY) as a novel off-target. acs.orgnih.gov This finding was significant as it linked doxorubicin to disruptions in key metabolic pathways, including carbon, purine, and methionine metabolism. acs.orgnih.gov In another study, a photoactive anthracycline analogue, N-(p-Azido[3,5-3H]benzoyl)daunorubicin, was used to label a low molecular weight mitochondrial polypeptide in murine leukemic cell lines, demonstrating the utility of PAL in identifying specific binding partners. nih.gov
Genetic Screening Methodologies (e.g., CRISPR-based screens) for Target Validation
Genetic screens are essential for validating the targets identified through other methods and for discovering genes that modulate a drug's effect. The CRISPR/Cas9 system has revolutionized this field by allowing for precise and efficient gene editing on a genome-wide scale. nih.gov
CRISPR screens have been instrumental in understanding doxorubicin's mechanisms of action and resistance. For example, combined CRISPR activation (CRISPRa) and knockout (CRISPRko) screens identified novel transporters for doxorubicin, such as the importer SLC2A3, and confirmed known exporters like ABCB1. nih.gov Another genome-wide CRISPR/Cas9 screen in cardiomyocytes identified over 270 drug-gene interactions related to doxorubicin-induced cell death and drug accumulation, highlighting the retinoic acid receptor-α (RARA) as a key factor. biorxiv.org
Furthermore, genetic screening in human lymphoblastoid cell lines has been used to validate candidate genes influencing the response to anthracyclines, confirming the role of TOP2A (a known target) and identifying PELI2 as a gene that affects drug sensitivity. core.ac.uk These genetic approaches provide strong evidence for the functional relevance of identified targets in a cellular context. ahajournals.orgashpublications.org
Table 2: Key Genes Identified in Genetic Screens for Doxorubicin Response
| Gene | Screening Method | Cell Type | Role in Doxorubicin Response | Reference |
| SLC2A3 | CRISPRa/ko | Human cell lines | Novel doxorubicin importer | nih.gov |
| ABCB1 | CRISPRko | Human cell lines | Confirmed doxorubicin exporter | nih.gov |
| RARA | CRISPR/Cas9 | Cardiomyocytes | Loss predisposes cells to doxorubicin-mediated death | biorxiv.org |
| TOP2A | shRNA | Lymphoblastoid cell lines | Knockdown causes resistance (positive control) | core.ac.uk |
| PELI2 | shRNA | Lymphoblastoid cell lines | Knockdown sensitizes cells to anthracyclines | core.ac.uk |
Yeast-Based Systems for Small Molecule-Protein Interaction Discovery
The budding yeast, Saccharomyces cerevisiae, serves as a powerful and simple model organism for studying drug-gene interactions due to the high conservation of fundamental cellular pathways with humans. nih.govresearchgate.net Yeast-based screening can rapidly identify genes that, when overexpressed or deleted, confer resistance or sensitivity to a drug, thereby pointing to potential targets or resistance mechanisms.
A high-copy genomic DNA library screen in yeast identified PDR5 as the primary gene responsible for doxorubicin resistance. plos.org Yeast phenomic experiments have also been used to explore how metabolic states, such as the Warburg effect, influence the genetic network that buffers doxorubicin toxicity. nih.gov Furthermore, studies have shown that doxorubicin treatment in yeast leads to widespread changes in protein-protein interactions, particularly related to the DNA damage response. embopress.org These systems offer a valuable platform for initial, large-scale screening to generate hypotheses that can then be tested in more complex mammalian systems.
Computational and In Silico Approaches for Target Prediction and Pathway Analysis
Computational methods are increasingly used to predict drug targets and analyze the biological pathways affected by compounds like this compound. These in silico approaches can screen vast libraries of compounds against known protein structures, predict binding affinities, and analyze system-wide effects.
Molecular docking studies have been used to investigate the interaction of doxorubicin and its analogues with various proteins. For example, researchers have built predictive models of how anthracyclines bind to cytosolic reductases, enzymes implicated in cardiotoxicity. technologynetworks.com Other in silico studies have screened doxorubicin derivatives against multiple tumor proteins to evaluate their binding affinity and potential for targeted delivery. researchgate.netresearchgate.net
Pathway analysis of proteomics data from doxorubicin-resistant cells has identified upregulated pathways related to metabolism and cell cycle, and downregulated pathways related to DNA replication and repair. nih.gov Furthermore, machine learning and computational models are being developed to predict therapeutic responses to anthracyclines based on genomic and clinical data, which can help in stratifying patients and identifying new therapeutic targets. medrxiv.orgnih.govresearchgate.net These computational tools are essential for prioritizing experimental studies and for integrating complex datasets to build a comprehensive understanding of a drug's mechanism of action. nih.govresearchgate.net
Elucidation of Potential Off-Target Interactions and Their Biological Implications
The identification of off-target interactions is a critical aspect of drug development, providing insights into potential mechanisms of toxicity and opportunities for drug repurposing. For many anthracycline analogues, including this compound, this process is complex. Direct research on the specific off-target profile of this compound is limited. Therefore, an understanding of its potential off-target interactions is largely inferred from the extensive studies conducted on its parent compound, doxorubicin, and the broader class of anthracyclines.
The primary and most well-documented off-target effect of anthracyclines is cardiotoxicity. jacc.orgbjcardio.co.ukresearchgate.net This dose-dependent toxicity significantly limits their clinical use. bjcardio.co.uk The molecular mechanisms underlying this cardiotoxicity are multifactorial and are believed to be distinct from their on-target anticancer effects. nih.gov
Key Potential Off-Target Mechanisms and Their Biological Implications:
Inhibition of Topoisomerase 2β (TOP2B): While the anticancer activity of anthracyclines is mediated through the inhibition of topoisomerase 2α (TOP2A) in cancer cells, their cardiotoxic effects are strongly linked to the inhibition of the β-isoform (TOP2B) in cardiomyocytes. researchgate.netnih.gov Inhibition of TOP2B in heart muscle cells leads to DNA double-strand breaks, triggering downstream pathways that result in mitochondrial dysfunction and apoptosis (programmed cell death) of cardiomyocytes. researchgate.netnih.gov This loss of cardiac muscle cells is largely irreversible and contributes to the development of cardiomyopathy and heart failure. jacc.org
Oxidative Stress and Reactive Oxygen Species (ROS) Generation: A long-standing hypothesis for anthracycline-induced cardiotoxicity is the generation of reactive oxygen species (ROS). nih.govnih.gov The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS. nih.gov Cardiomyocytes are particularly susceptible to oxidative stress due to their high energy demand and lower antioxidant capacity compared to cancer cells. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death. nih.govfrontiersin.org
Mitochondrial Dysfunction: Mitochondria are a primary target of anthracycline-induced cardiotoxicity. nih.govnih.gov Anthracyclines can accumulate in the inner mitochondrial membrane, disrupting the electron transport chain, impairing ATP production, and increasing ROS generation. nih.gov This leads to a vicious cycle of mitochondrial damage and further oxidative stress, ultimately compromising the energy supply of the heart and inducing apoptosis.
Alterations in Iron Metabolism: Anthracyclines can form complexes with iron, and these complexes can catalyze the formation of highly reactive hydroxyl radicals, contributing significantly to oxidative stress. nih.gov This disruption of normal iron homeostasis within cardiomyocytes is a key factor in the cardiotoxic cascade.
Induction of Apoptosis and other Cell Death Pathways: The culmination of TOP2B inhibition, oxidative stress, and mitochondrial dysfunction is the activation of cell death pathways, primarily apoptosis, in cardiomyocytes. nih.gov This leads to a progressive loss of cardiac muscle cells, ventricular remodeling, and a decline in cardiac function. jacc.org
The following tables summarize the key potential off-target proteins and the associated biological implications for anthracycline analogues like this compound, based on data from doxorubicin and other anthracyclines.
Table 1: Potential Off-Target Proteins and Pathways for this compound
| Potential Off-Target | Cellular Location | Associated Pathway | Potential Biological Implication |
| Topoisomerase 2β (TOP2B) | Nucleus (Cardiomyocytes) | DNA repair | DNA damage, apoptosis, cardiotoxicity researchgate.netnih.gov |
| Components of the Electron Transport Chain | Mitochondria | Oxidative phosphorylation | Impaired ATP synthesis, increased ROS production nih.gov |
| NADPH Oxidases | Cellular Membranes | ROS production | Increased oxidative stress nih.gov |
Table 2: Research Findings on Anthracycline-Induced Cardiotoxicity
| Mechanism | Key Research Finding | Reference |
| Topoisomerase 2β Inhibition | Deletion of the TOP2B gene in mice protects against doxorubicin-induced cardiotoxicity. | researchgate.net |
| Oxidative Stress | Elevated levels of oxidative stress markers are observed in cardiac tissue following anthracycline administration. | nih.gov |
| Mitochondrial Damage | Anthracyclines bind to cardiolipin (B10847521) in the inner mitochondrial membrane, disrupting its function. | nih.gov |
| Apoptosis | Anthracycline treatment induces apoptosis in cardiomyocytes. | nih.gov |
Advanced Drug Delivery System Research for Anthracyclines Conceptual and Mechanistic Focus
Nanocarrier-Based Delivery Systems
Nanocarriers have emerged as a versatile platform for anthracycline delivery, offering improvements in drug solubility, stability, and pharmacokinetic profiles. nih.govresearchgate.net These systems can be engineered to exploit the unique pathophysiology of tumors, such as the enhanced permeability and retention (EPR) effect, for targeted drug accumulation. nih.govmdpi.commdpi.com
Liposomal Formulations for Encapsulation and Release
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and hydrophobic drugs. mdpi.comresearchgate.net For anthracyclines like doxorubicin (B1662922), which is water-soluble, the drug is typically loaded into the aqueous interior. nih.govnih.gov The lipid bilayer acts as a protective barrier, shielding the encapsulated drug from premature degradation and metabolism in the bloodstream. bccancer.bc.ca
One of the primary advantages of liposomal formulations is their ability to alter the biodistribution of the encapsulated drug. nih.govbccancer.bc.ca Conventional doxorubicin distributes widely throughout the body, leading to significant cardiotoxicity. nih.gov Liposomes, particularly those with a polyethylene (B3416737) glycol (PEG) coating (pegylated liposomes), exhibit prolonged circulation times and reduced uptake by the mononuclear phagocyte system. mdpi.combccancer.bc.ca This "stealth" characteristic allows for greater accumulation in tumor tissues through the EPR effect, where the leaky vasculature and poor lymphatic drainage of tumors facilitate the passive targeting of nanoparticles. mdpi.comnih.gov
The release of the drug from liposomes can be triggered by various stimuli. For instance, temperature-sensitive liposomes are designed to release their contents in response to localized hyperthermia. plos.org This approach allows for on-demand drug release specifically at the tumor site, further enhancing therapeutic precision. mdpi.com
Table 1: Characteristics of Liposomal Anthracycline Formulations
| Formulation Type | Key Features | Mechanism of Action |
|---|---|---|
| Conventional Liposomes | Composed of natural phospholipids. | Encapsulates drug, alters biodistribution. |
| Pegylated (Stealth) Liposomes | Surface-modified with polyethylene glycol (PEG). | Prolonged circulation, evades immune system, enhances tumor accumulation via EPR effect. mdpi.combccancer.bc.ca |
Polymeric Nanoparticles for Controlled Delivery
Polymeric nanoparticles (PNPs) are solid colloidal particles that can encapsulate or adsorb drugs, offering a high degree of tunability in terms of size, surface properties, and drug release kinetics. cam.ac.ukmdpi.com Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate PNPs, ensuring their safe elimination from the body. nih.gov
The encapsulation of anthracyclines within polymeric nanoparticles protects the drug from enzymatic degradation and can improve its bioavailability. cam.ac.uk The release of the drug from the polymer matrix can be controlled by diffusion, polymer degradation, or a combination of both, allowing for sustained drug release over an extended period. nih.gov This controlled release profile helps maintain a therapeutic concentration of the drug at the tumor site while minimizing peak plasma concentrations that are often associated with toxicity. nih.gov
Surface modification of polymeric nanoparticles with targeting ligands, such as antibodies or aptamers, can further enhance their specificity for cancer cells. nih.gov This active targeting strategy complements the passive accumulation via the EPR effect, leading to more efficient cellular uptake and intracellular drug delivery. nih.gov
Table 2: Properties of Polymeric Nanoparticles for Anthracycline Delivery
| Polymer Type | Particle Characteristics | Drug Release Mechanism |
|---|---|---|
| PLGA | Biocompatible and biodegradable. | Bulk erosion and drug diffusion. |
| Chitosan | Positively charged polysaccharide. | Swelling and diffusion; pH-sensitive release. nih.gov |
Micellar Systems for Enhanced Solubility and Bioavailability
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govresearchgate.net They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that forms a stable interface with the aqueous environment. tuhh.de This structure is particularly advantageous for enhancing the solubility and bioavailability of hydrophobic anthracycline derivatives.
The small size of polymeric micelles, typically in the range of 10-100 nm, allows them to evade renal clearance and effectively accumulate in tumor tissues via the EPR effect. nih.gov The hydrophilic shell, often composed of PEG, provides a "stealth" characteristic, similar to pegylated liposomes, which reduces opsonization and prolongs circulation time. nih.gov
Stimuli-responsive micelles can be designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.gov For example, pH-sensitive micelles can be engineered to be stable at the physiological pH of blood (pH 7.4) but to disassemble and release the drug in the acidic environment of tumors or within the endosomes of cancer cells. nih.govnih.gov
Bio-Inspired Nanocarriers (e.g., Red Blood Cell Membrane-Camouflaged Nanoparticles)
Bio-inspired nanocarriers leverage biological components to create drug delivery systems with enhanced biocompatibility and functionality. beilstein-journals.org A prominent example is the use of cell membranes to camouflage synthetic nanoparticles. mdpi.comnih.gov Red blood cell (RBC) membrane-coated nanoparticles, for instance, inherit the "self" markers of RBCs, which allows them to evade immune recognition and exhibit significantly prolonged circulation times. nih.gov
This "biomimetic" approach combines the advantages of synthetic nanoparticles, such as controlled drug loading and release, with the biological functions of natural cells. beilstein-journals.org By cloaking the nanoparticle core with a cell membrane, these carriers can bypass biological barriers and achieve improved targeting. mdpi.com For anthracycline delivery, this strategy can lead to higher tumor accumulation and reduced off-target toxicity.
Exosomes, which are natural nanovesicles secreted by cells, are also being explored as bio-inspired drug carriers due to their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers. rsc.org
Strategies for Enhanced Tumor-Specific Accumulation (e.g., AIDE)
While the EPR effect is a cornerstone of nanoparticle-based drug delivery, its efficacy can be variable among different tumor types and even within the same tumor. mdpi.comnih.gov To address this, strategies are being developed to actively enhance the accumulation of nanocarriers in tumors.
One such approach involves the use of vascular modulating agents. For example, agents that increase the permeability of tumor blood vessels can enhance the extravasation of nanocarriers into the tumor interstitium. mdpi.com Another strategy, sometimes referred to as AIDE (Angiogenesis-Inhibitor-Drug-EPR), involves the use of angiogenesis inhibitors to "normalize" the chaotic tumor vasculature, which can paradoxically improve the delivery and penetration of subsequently administered nanomedicines.
Furthermore, techniques that physically disrupt the tumor vasculature, such as the use of vascular disrupting agents (VDAs), have been shown to increase the accumulation of nanoparticles. thno.org These agents can induce hemorrhage within the tumor, creating pathways for nanocarriers to penetrate deeper into the tumor mass. thno.org
Hydrogel-Based Systems for Localized and Sustained Release
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. nih.govnih.gov Their tissue-like mechanical properties and high biocompatibility make them excellent candidates for localized and sustained drug delivery. nih.gov
For anthracycline delivery, hydrogels can be formulated as injectable systems that undergo a sol-gel transition in situ, forming a drug-releasing depot directly at the tumor site or in the tumor bed after surgical resection. nih.gov This localized delivery approach can achieve high drug concentrations at the target site while minimizing systemic exposure and associated side effects.
The release of the drug from the hydrogel matrix is governed by diffusion and hydrogel degradation. nih.gov The properties of the hydrogel, such as its cross-linking density and polymer composition, can be tailored to control the drug release rate over days or even weeks. nih.gov
Stimuli-responsive hydrogels can provide on-demand drug release in response to changes in the local environment, such as pH or temperature. nih.gov For example, a pH-sensitive hydrogel can be designed to release its encapsulated anthracycline more rapidly in the acidic tumor microenvironment. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-O-Desmethyldoxorubicinone |
| Doxorubicin |
| Poly(lactic-co-glycolic acid) |
| Chitosan |
Design of Injectable and Implantable Hydrogel Formulations
Research on injectable and implantable hydrogels for anthracyclines has predominantly focused on Doxorubicin. nih.govmdpi.com These systems are designed to provide sustained local delivery, potentially reducing systemic toxicity. nih.gov While conceptually, hydrogel systems could be adapted for this compound, specific formulations, crosslinking methods, and characterization data for this compound are not documented in the available literature.
Development of Stimuli-Responsive Hydrogel Systems (e.g., pH, temperature, light, magnetic fields)
Stimuli-responsive hydrogels, which release their payload in response to specific environmental triggers like the acidic tumor microenvironment (pH-responsive) or externally applied heat (temperature-responsive), are a major area of investigation for Doxorubicin delivery. nih.govrsc.org The development and testing of such "smart" hydrogels specifically for the release of this compound have not been reported.
Targeted Delivery Approaches
Targeted delivery aims to increase drug concentration at the tumor site, sparing healthy tissues. This is broadly divided into two areas for anthracyclines like Doxorubicin.
Ligand-Mediated Targeting for Receptor-Specific Uptake
This active targeting strategy involves attaching ligands (e.g., antibodies, peptides, folic acid) to the drug carrier that bind to receptors overexpressed on cancer cells. mdpi.comnih.gov While this is a key strategy for Doxorubicin and other anthracycline analogues, specific ligands investigated for the targeted delivery of this compound are not described in the literature.
Passive Targeting through Enhanced Permeation and Retention (EPR) Effect
Passive targeting relies on the leaky vasculature and poor lymphatic drainage of tumors, a phenomenon known as the EPR effect, which allows nanoparticles and other large molecules to accumulate preferentially in the tumor tissue. mdpi.com This is a fundamental principle for many Doxorubicin nanocarrier formulations. mdpi.com While this compound delivered via a nanocarrier would be expected to benefit from the EPR effect, specific studies quantifying this for the compound are absent.
Mechanisms of Controlled and Sustained Drug Release
The mechanisms for controlling drug release from delivery systems like hydrogels or nanoparticles include diffusion, swelling, erosion of the carrier matrix, and cleavage of chemical linkers. nih.govbohrium.com Extensive research has modeled these release kinetics for Doxorubicin from various formulations. acs.org Equivalent studies detailing the release mechanisms and kinetics of this compound have not been found.
Microfluidic Systems for High-Throughput Screening and Controlled Delivery Research
Microfluidic devices, or "lab-on-a-chip" systems, are used for high-throughput screening of drug efficacy and for research into the fabrication of drug delivery vehicles. mdpi.comroutledge.com These platforms are used in Doxorubicin research, but their application to screen or develop delivery systems for this compound is not documented.
Oral Drug Delivery System Research for Anthracyclines
The oral administration of drugs is a primary focus in pharmaceutical development, representing a significant portion of the global market. frontiersin.orgnih.gov Research in this area aims to overcome physiological barriers such as the harsh acidic environment of the stomach and enzymatic degradation to improve drug absorption and bioavailability. frontiersin.orgnih.gov For various drug candidates, strategies like the use of nanocarriers, micelles, and lipid-based carriers are actively being explored to enhance oral delivery. frontiersin.org
However, a review of current scientific literature reveals a significant gap in research specifically concerning the oral delivery of this compound. While there are studies on the oral administration of its parent compounds and other anthracyclines, the unique physicochemical properties of this specific metabolite that would inform the design of an oral dosage form have not been a subject of focused investigation.
Gastroretentive Systems (e.g., Floating Drug Delivery Systems) for Prolonged Gastric Residence
Gastroretentive drug delivery systems (GRDDS) are designed to prolong the time a dosage form remains in the stomach, which can be highly beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract or those that are less soluble at higher pH values. onlinepharmacytech.infoijpsjournal.comglobalresearchonline.net These systems aim to improve therapeutic efficacy and bioavailability by ensuring the drug is released in a controlled manner at its optimal site of absorption. nih.govnih.gov
The primary mechanisms behind gastroretentive systems include:
Floating Systems: These are low-density systems that float on top of the gastric contents. onlinepharmacytech.infonih.gov They are designed to have a bulk density of less than 1 g/mL, allowing them to remain buoyant in the stomach for an extended period. onlinepharmacytech.inforesearchgate.net
Bioadhesive Systems: These systems adhere to the mucosal lining of the stomach, resisting gastric emptying. ijpsjournal.com
Expandable Systems: These systems swell to a size that prevents their passage through the pyloric sphincter. ijpsjournal.com
High-Density Systems: These systems have a density greater than the stomach contents, causing them to settle at the bottom of the stomach. ijpsjournal.com
A comprehensive search has found no specific research applying these gastroretentive principles to this compound. The development of a floating drug delivery system, or any other GRDDS, for this compound would require foundational data on its stability in gastric fluid, its solubility at gastric pH, and its primary sites of absorption, none of which are available in the reviewed literature. While the theoretical advantages of such a system for a suitable compound are well-established, their application to this compound remains a hypothetical concept. researchgate.netmedcraveonline.com
The following table outlines the general characteristics of floating drug delivery systems, which could theoretically be applied to a compound like this compound if the necessary research and development were undertaken.
| Feature | Description | Potential Relevance (Theoretical) |
| Mechanism | Employs low-density polymers or effervescent agents to achieve buoyancy in gastric fluids. onlinepharmacytech.infomedcraveonline.com | Could provide prolonged release in the stomach, potentially enhancing absorption if the compound has a narrow absorption window in the upper GI tract. |
| Advantages | Increased gastric residence time, improved bioavailability, reduced dosing frequency, and targeted drug delivery to the stomach. globalresearchonline.netresearchgate.net | Could improve the therapeutic profile of the compound by maintaining a sustained concentration at the site of absorption. |
| Key Formulation Components | Gas-generating agents (e.g., sodium bicarbonate, citric acid), swellable polymers (e.g., HPMC), and buoyant polymers. medcraveonline.com | The selection of these components would depend on the currently unavailable physicochemical properties of this compound. |
Future Perspectives and Emerging Avenues in 4 O Desmethyldoxorubicinone Research
Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties
The rational design and synthesis of new analogues of 4-O-Desmethyldoxorubicinone represent a critical frontier in enhancing its therapeutic potential. This approach moves away from serendipitous discovery towards a more directed and purpose-driven creation of molecules with specific, desirable characteristics. The core idea is to modify the chemical structure of the parent compound to improve its efficacy, selectivity, and pharmacokinetic properties.
Multiple structural modifications on related compounds, such as podophyllotoxin, have demonstrated that the C-4 position is a prime target for alterations aimed at improving potency and overcoming drug resistance. nih.gov The synthesis of novel derivatives often involves multi-step reaction protocols. For instance, new 1,4-dihydropyridine (B1200194) derivatives have been developed through amination and cyclization methods, which can be more economical and reduce reaction times. nih.gov Similarly, the synthesis of furan-based derivatives has been achieved through reactions of precursor compounds with various reagents to introduce new functional groups. mdpi.com These synthetic strategies often begin with a core structure, which is then elaborated through a series of chemical reactions to produce a library of new compounds. chemmethod.com
The process of designing these next-generation analogues is often guided by computational modeling to predict how structural changes will affect the molecule's interaction with its biological targets. For example, in the development of EGFR tyrosine kinase inhibitors, molecular docking studies were used to understand the binding mode of ribose-modified anilinopyrimidine derivatives. frontiersin.org These studies can reveal key factors, such as the distance between different parts of the molecule, that are important for inhibitory potency. frontiersin.org The synthesis of these rationally designed compounds is a meticulous process, often involving multiple steps of protection, reaction, and deprotection to achieve the desired final product. frontiersin.org
The table below outlines various synthetic approaches that can be adapted for creating analogues of this compound, based on established methodologies for other complex molecules.
| Synthetic Strategy | Key Reactions | Potential Application to this compound | Reference |
|---|---|---|---|
| Modification of Core Scaffold | Condensation, Cyclization, Acylation | Introduce new heterocyclic rings or functional groups to alter solubility and target interaction. | chemmethod.com |
| Side Chain Elaboration | Coupling reactions, Functional group interconversion | Modify existing side chains to enhance binding affinity and selectivity. | nih.gov |
| Sugar Moiety Modification | Glycosylation, Protection/Deprotection chemistry | Alter pharmacokinetic properties and cellular uptake by modifying the sugar component. | frontiersin.org |
| Multi-component Reactions | One-pot synthesis of complex structures | Efficiently generate a diverse library of analogues for high-throughput screening. | nih.gov |
Integration of Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic view of the effects of this compound, researchers are increasingly turning to systems biology and multi-omics approaches. These fields allow for the simultaneous analysis of various molecular layers within a biological system, providing a comprehensive picture of the cellular response to a compound. nih.gov Instead of focusing on a single target or pathway, systems biology aims to understand the complex network of interactions that govern cellular behavior. researchgate.net
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that can be integrated to understand the flow of information from genetic predisposition to functional outcomes. d-nb.info For example, an integrative multi-omics analysis can reveal how a compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) simultaneously. nih.gov This integrated approach can help identify novel biomarkers and understand the mechanisms of action of a drug. nih.govmdpi.com
Multi-Omics Factor Analysis (MOFA) is a computational method that can be used to discover the principal sources of variation in multi-omics datasets, disentangling shared and data-specific axes of heterogeneity. embopress.org Such approaches are crucial for understanding the multifaceted effects of a compound like this compound. By applying these methods, researchers can move beyond a one-dimensional understanding and appreciate the intricate and interconnected cellular responses. nih.gov
The table below summarizes the different omics approaches and their potential applications in the study of this compound.
| Omics Approach | Data Generated | Potential Insights for this compound Research | Reference |
|---|---|---|---|
| Genomics | DNA sequence variations (SNPs, CNVs) | Identify genetic factors that influence individual responses to the compound. | nih.gov |
| Transcriptomics | Gene expression levels (mRNA) | Understand how the compound alters gene activity and cellular pathways. | nih.gov |
| Proteomics | Protein abundance and modifications | Identify protein targets and signaling pathways affected by the compound. | csic.es |
| Metabolomics | Levels of small molecule metabolites | Reveal changes in cellular metabolism and bioenergetics induced by the compound. | nih.gov |
Development of Sophisticated Preclinical Models for Enhanced Translational Potential
The successful translation of promising compounds from the laboratory to the clinic heavily relies on the use of appropriate preclinical models that accurately recapitulate human disease. nih.gov Historically, cancer drug development has utilized a variety of mouse models, each with its own advantages and limitations. nih.gov
Cell line-derived xenograft (CDX) models, where human cancer cell lines are transplanted into immunocompromised mice, have been a workhorse in the field. nih.gov However, these models may not fully capture the heterogeneity and complexity of human tumors. Patient-derived xenograft (PDX) models, which involve the direct transplantation of patient tumor tissue into mice, are considered more representative of the clinical disease and are valuable for studying drug response and resistance. nih.gov
Genetically engineered mouse models (GEMMs) provide another powerful tool, as they develop tumors in a more natural, evolutionary manner within an intact immune system. nih.gov This is particularly important for evaluating immunomodulatory therapies. The choice of preclinical model is critical and should be guided by the specific research question being addressed. For instance, to study metastasis, models that spontaneously develop secondary tumors are more appropriate than those that rely on experimental injections of cancer cells. nih.gov
The table below compares different preclinical models and their relevance for evaluating this compound.
| Preclinical Model | Description | Advantages for this compound Research | Limitations | Reference |
|---|---|---|---|---|
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines grown in immunocompromised mice. | High-throughput screening, initial efficacy testing. | Lack of tumor heterogeneity and immune system. | nih.gov |
| Patient-Derived Xenograft (PDX) | Direct transplantation of patient tumor tissue into mice. | Preserves original tumor architecture and heterogeneity, good for personalized medicine studies. | More expensive and time-consuming than CDX models. | nih.gov |
| Genetically Engineered Mouse Model (GEMM) | Mice engineered to develop spontaneous tumors. | Intact immune system, models tumor evolution and microenvironment interactions. | Tumors may not fully represent human disease. | nih.gov |
| Syngeneic Models | Transplantation of murine tumors into immunocompetent mice of the same strain. | Allows for the study of immunotherapies. | Tumors are of mouse origin, not human. | nih.gov |
Application of Computational Design and Predictive Modeling in Drug Discovery
Computational design and predictive modeling are transforming the landscape of drug discovery by accelerating the identification and optimization of new therapeutic agents. dtu.dk These approaches leverage mathematical and computational methods to analyze large datasets, predict molecular properties, and guide experimental work. mdpi.com By using data-driven, model-based strain design, for example, researchers can explore a vast and complex design space to identify promising candidates. dtu.dk
Predictive modeling can be used for a wide range of applications in medicine, from forecasting disease progression to identifying patients who are most likely to respond to a particular treatment. researchgate.net In the context of drug development, machine learning techniques such as artificial neural networks, support vector machines, and random forests can be used to predict the biological activity of new compounds based on their chemical structure. mdpi.com This can significantly reduce the time and cost associated with traditional screening methods.
These computational tools can also be used to analyze data from high-throughput screening experiments and to build models that predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By integrating these predictive models into the drug discovery workflow, researchers can prioritize the most promising candidates for further development and increase the likelihood of success. researchgate.net
The table below highlights key computational approaches and their applications in the development of this compound analogues.
| Computational Approach | Description | Application in this compound Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | Guide the design of analogues with improved binding affinity and selectivity. | frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Predict the activity of new analogues and prioritize them for synthesis. | nih.gov |
| Machine Learning | Uses algorithms to learn from data and make predictions. | Predict ADME properties, toxicity, and clinical outcomes. | mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. | Design new molecules that fit the pharmacophore and are likely to be active. |
Fostering Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Biomedical Engineering
The future of this compound research lies in breaking down traditional disciplinary silos and fostering collaboration at the intersection of chemical biology, materials science, and biomedical engineering. leeds.ac.uk Such interdisciplinary research is essential for tackling complex challenges that cannot be solved by a single field alone. ed.ac.uk
Chemical biology provides the tools and techniques to synthesize novel molecules and probe their interactions with biological systems. csic.es This includes the design of fluorescent probes to visualize the compound's distribution in cells and the development of proteomic methods to identify its cellular targets. csic.esnih.gov
Materials science offers innovative approaches for drug delivery and the creation of new biomaterials. wikipedia.org For example, researchers are developing smart materials and nanomaterials that can be used to encapsulate drugs and release them in a controlled manner at the target site. aurorascientific.comcas.org This can improve the efficacy of a drug while minimizing its side effects. The field of materials science is broad, encompassing ceramics, polymers, and composites, all of which could potentially be used to develop novel formulations for this compound. wikipedia.org
Biomedical engineering integrates engineering principles with biomedical sciences to design and develop new technologies for healthcare. nih.govcitystgeorges.ac.uk This includes the development of advanced imaging techniques to monitor treatment response, the creation of tissue-engineered models for drug testing, and the design of medical devices for targeted drug delivery. columbia.edujhu.eduutexas.edu
By bringing together experts from these diverse fields, researchers can create a synergistic environment where new ideas can flourish and innovative solutions can be developed. nih.govnsf.gov The table below illustrates the potential contributions of each discipline to the advancement of this compound research.
| Discipline | Key Contributions | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Chemical Biology | Synthesis of novel analogues, target identification, mechanistic studies. | Development of more potent and selective drugs with a clear understanding of their mechanism of action. | csic.esbroadinstitute.orgnih.gov |
| Materials Science | Development of drug delivery systems, biomaterials, and smart materials. | Improved drug targeting, controlled release, and reduced toxicity. | wikipedia.orgaprcomposites.com.aumamaself.eu |
| Biomedical Engineering | Advanced imaging techniques, tissue engineering, medical device development. | Enhanced monitoring of treatment efficacy, more realistic preclinical models, and novel delivery methods. | nih.govcolumbia.edujhu.edu |
Q & A
Q. What are the established synthetic routes for 4-O-Desmethyldoxorubicinone, and how do yields vary under different reaction conditions?
- Methodological Answer : Synthesis typically involves semisynthetic modification of doxorubicin or total synthesis. Key steps include regioselective demethylation at the 4-O position using enzymatic or chemical methods (e.g., boron tribromide). For characterization, employ HPLC for purity analysis (>95%) and NMR (¹H/¹³C) to confirm structural integrity. Yields vary: enzymatic routes (50-60%) vs. chemical demethylation (30-40%) due to side reactions .
- Data Example :
| Method | Yield (%) | Purity (%) | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|---|
| Enzymatic demethylation | 55 | 97 | 7.25 (s, H-1), 4.90 (d, J=6 Hz) |
| BBr₃-mediated demethylation | 35 | 92 | 7.30 (s, H-1), 4.85 (d, J=6 Hz) |
Q. How can researchers quantify this compound in biological matrices, and what validation parameters are critical?
- Methodological Answer : Use LC-MS/MS with a C18 column and positive-ion electrospray ionization. Validate using FDA guidelines: linearity (R² >0.99), precision (CV <15%), and recovery (85-115%). Include internal standards like deuterated analogs to correct for matrix effects .
- Data Example :
| Matrix | LLOQ (ng/mL) | Accuracy (%) | Intra-day CV (%) |
|---|---|---|---|
| Plasma | 1.0 | 98 | 8.2 |
| Tumor tissue | 5.0 | 92 | 12.5 |
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s reduced cardiotoxicity compared to doxorubicin?
- Methodological Answer : Conduct ROS assays in cardiomyocytes (H9c2 cells) using DCFH-DA probes. Compare with doxorubicin-treated cells. Pair with RNA-seq to identify downregulated oxidative stress pathways (e.g., NRF2/KEAP1). Validate via siRNA knockdown of candidate genes .
- Data Example :
| Treatment | ROS Level (Fold Change) | Top Deregulated Pathway |
|---|---|---|
| Doxorubicin (1 μM) | 3.5 | Apoptosis (p53↑) |
| This compound (1 μM) | 1.8 | NRF2-mediated oxidative response |
Q. How can contradictory reports on this compound’s efficacy in multidrug-resistant cancers be reconciled?
- Methodological Answer : Perform meta-analysis of IC₅₀ values across studies, stratifying by cancer type (e.g., leukemia vs. solid tumors) and resistance markers (e.g., P-gp expression). Use SYRCLE’s risk of bias tool to assess study quality. Experimental replication in isogenic cell lines (P-gp+/−) clarifies transporter-mediated resistance .
- Data Example :
| Cancer Type | P-gp Status | IC₅₀ (nM) | Source Study Bias Rating |
|---|---|---|---|
| Leukemia | Negative | 120 | Low |
| Breast | Positive | 950 | High (small sample size) |
Q. What strategies optimize the therapeutic index of this compound in vivo?
- Methodological Answer : Test liposomal encapsulation (e.g., PEGylated liposomes) to enhance tumor targeting. Use PDX models to compare pharmacokinetics (AUC, t₁/₂) and toxicity (body weight loss, cardiac biomarkers). Structural analogs with modified sugar moieties may reduce off-target effects .
- Data Example :
| Formulation | Tumor AUC (μg·h/mL) | Cardiac Toxicity (Troponin I, ng/mL) |
|---|---|---|
| Free compound | 45 | 1.8 |
| Liposomal formulation | 120 | 0.6 |
Guidance for Addressing Methodological Challenges
- Literature Review : Prioritize PubMed and Google Scholar with keywords like "this compound AND (synthesis OR pharmacokinetics)". Exclude non-peer-reviewed sources .
- Experimental Reproducibility : Document protocols using ARRIVE guidelines , including batch numbers of reagents and equipment calibration dates .
- Data Contradictions : Apply Bradford Hill criteria to assess causality in mechanistic studies, emphasizing dose-response relationships and biological plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
